Renin inhibitor-1
Description
Properties
Molecular Formula |
C22H30N4O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl N-[3-[3-[[cyclopropyl-[(2R)-morpholine-2-carbonyl]amino]methyl]indol-1-yl]propyl]carbamate |
InChI |
InChI=1S/C22H30N4O4/c1-29-22(28)24-9-4-11-25-14-16(18-5-2-3-6-19(18)25)15-26(17-7-8-17)21(27)20-13-23-10-12-30-20/h2-3,5-6,14,17,20,23H,4,7-13,15H2,1H3,(H,24,28)/t20-/m1/s1 |
InChI Key |
NIPWZZBPFRFZBX-HXUWFJFHSA-N |
Isomeric SMILES |
COC(=O)NCCCN1C=C(C2=CC=CC=C21)CN(C3CC3)C(=O)[C@H]4CNCCO4 |
Canonical SMILES |
COC(=O)NCCCN1C=C(C2=CC=CC=C21)CN(C3CC3)C(=O)C4CNCCO4 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Renin Inhibitor-1
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] Dysregulation of this system is a key contributor to hypertension and related cardiovascular and renal diseases.[2][3] Renin, an aspartyl protease secreted by the kidneys, catalyzes the first and rate-limiting step of this cascade: the conversion of angiotensinogen to angiotensin I.[4][5] Direct renin inhibition, therefore, represents a primary and highly effective therapeutic strategy for controlling the entire RAS cascade. This document provides a detailed overview of the mechanism of action of Renin Inhibitor-1, a potent and orally active direct renin inhibitor. It includes a description of the RAS signaling pathway, a summary of its inhibitory activity, and detailed protocols for relevant biochemical assays.
The Renin-Angiotensin System (RAS) Signaling Pathway
The RAS pathway is a sequence of enzymatic reactions and hormonal actions that ultimately lead to vasoconstriction and sodium and water retention, thereby increasing blood pressure.[1][6]
The process begins with the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure, low sodium concentration, or sympathetic nervous system activation.[2][4] Renin then cleaves its substrate, angiotensinogen (produced by the liver), to form the inactive decapeptide, Angiotensin I.[1][4] Angiotensin-Converting Enzyme (ACE), found primarily in the vascular endothelium of the lungs, subsequently converts Angiotensin I into the highly active octapeptide, Angiotensin II.[2][4]
Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to several physiological responses that raise blood pressure:
-
Vasoconstriction: Potent constriction of arterioles, which increases systemic vascular resistance.[1]
-
Aldosterone Release: Stimulation of the adrenal cortex to secrete aldosterone, which promotes sodium and water reabsorption in the kidneys.[1][2]
-
Antidiuretic Hormone (ADH) Secretion: Stimulation of the posterior pituitary to release ADH, increasing water retention.
-
Sympathetic Nervous System Activation: Enhancement of norepinephrine release and reduction of its reuptake.
Direct renin inhibitors, such as this compound, act at the very top of this cascade, providing a comprehensive blockade of the entire system.
Caption: The Renin-Angiotensin System (RAS) and the point of action for this compound.
Mechanism of Action of this compound
This compound is a direct, competitive inhibitor of the enzyme renin.[7] It binds to the active site of renin, preventing the enzyme from binding to its natural substrate, angiotensinogen.[8] This direct inhibition at the rate-limiting step of the RAS cascade leads to a significant reduction in Plasma Renin Activity (PRA).[9] Consequently, the production of both Angiotensin I and Angiotensin II is suppressed, leading to a decrease in downstream effects such as aldosterone secretion and vasoconstriction.[10] This comprehensive blockade of the RAS results in a potent antihypertensive effect.[7]
References
- 1. Renin-Angiotensin System (RAS): Steps, Role & Drugs [allen.in]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Renin - Angiotensin Pathways: R&D Systems [rndsystems.com]
- 4. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 5. academic.oup.com [academic.oup.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of TAK-272: A Novel, Potent, and Orally Active Renin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nps.org.au [nps.org.au]
- 10. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Renin Inhibitor-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of "Renin inhibitor-1," a potent and orally active direct renin inhibitor. This document details the scientific rationale, experimental methodologies, and key data associated with this promising compound for the potential treatment of hypertension and cardiovascular/renal diseases.
Introduction
The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this pathway by cleaving angiotensinogen to form angiotensin I. Consequently, direct inhibition of renin presents a compelling therapeutic strategy for managing hypertension and related cardiovascular conditions. "this compound" (also referred to as compound 26 in the primary literature) emerged from a drug discovery program aimed at identifying novel, nonpeptidomimetic, and orally bioavailable direct renin inhibitors with a molecular weight of less than 500.[2]
Signaling Pathway and Mechanism of Action
Renin inhibitors directly bind to the active site of renin, preventing it from binding to its substrate, angiotensinogen. This action blocks the production of angiotensin I and, subsequently, the downstream formation of the potent vasoconstrictor, angiotensin II. The inhibition of this initial step leads to a reduction in blood pressure.
Below is a diagram illustrating the Renin-Angiotensin-Aldosterone System and the point of intervention for this compound.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Synthesis of this compound
The synthesis of "this compound" is a multi-step process starting from commercially available materials. The key steps are outlined below.[1]
Synthetic Scheme
References
Preclinical Pharmacokinetic Profile of a Direct Renin Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of a representative direct renin inhibitor, using Aliskiren as a model compound. Aliskiren is the first and only approved drug in its class and serves as a valuable case study for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this therapeutic category in preclinical models.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Aliskiren in two common preclinical species, the rat and the marmoset. These data are essential for predicting the compound's behavior in humans and for designing clinical trials.
Table 1: Oral Pharmacokinetic Parameters of Aliskiren in Rats
| Dose (mg/kg) | Cmax (µmol/L) | Tmax (hr) | AUC (µmol·h/L) | Bioavailability (%) | Terminal Half-life (hr) | Reference |
| 30 | ~1.69 | Not Reported | 3.06 | Not Reported | 1.9 | [1] |
| 100 | Not Reported | 0.25 | Not Reported | 2.4 | Not Reported | [2] |
Table 2: Intravenous Pharmacokinetic Parameters of Aliskiren in Rats
| Dose (mg/kg) | Cmax (µmol/L) | Tmax (hr) | AUC (µmol·h/L) | Systemic Clearance (L/hr/kg) | Volume of Distribution (L/kg) | Reference |
| 10 | Not Reported | 0.083 | Not Reported | 0.036 (plasma), 0.055 (blood) | 0.58 | [2] |
Table 3: Oral Pharmacokinetic Parameters of Aliskiren in Marmosets
| Dose (mg/kg) | Cmax (µmol/L) | Tmax (hr) | AUC (µmol·h/L) | Bioavailability (%) | Terminal Half-life (hr) | Reference |
| 3 | 0.395 | 2 | 4.55 | 3 | Not Reported | [2] |
| 10 | Not Reported | 1-2 | Not Reported | 16.3 | 2.3 | [3][4] |
Table 4: Intravenous Pharmacokinetic Parameters of Aliskiren in Marmosets
| Dose (mg/kg) | Cmax (µmol/L) | Tmax (hr) | AUC (µmol·h/L) | Terminal Half-life (hr) | Reference |
| 1 | 14.24 | 0.083 | 49 | 36 | [2] |
Pharmacokinetic Profile Summary:
-
Absorption and Bioavailability: Aliskiren exhibits low oral bioavailability in both rats (around 2.4%) and marmosets (ranging from 3% to 16.3%).[2][3][4] Peak plasma concentrations are generally reached within 1-2 hours after oral administration.[2][3][4]
-
Distribution: The volume of distribution in rats suggests that Aliskiren distributes into tissues.[2] Plasma protein binding is approximately 92% in marmosets.[3]
-
Metabolism: Aliskiren is metabolized to a lesser extent in humans (about 20%) compared to rodents (approximately 50%).[3] The primary metabolic pathway is O-demethylation.[3] In vitro studies using liver microsomes from humans, marmosets, and rats show qualitatively similar metabolic profiles.[3]
-
Excretion: The main route of elimination for Aliskiren is through biliary excretion of the unchanged drug.[3] A very small percentage of an oral dose is excreted in the urine (less than 1%).[3] Fecal excretion is the predominant route, with a significant portion of the administered dose recovered as unchanged Aliskiren.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical pharmacokinetic studies. Below are outlines of key experimental protocols.
In Vivo Pharmacokinetic Studies in Rodents
Objective: To determine the pharmacokinetic profile of a renin inhibitor following oral and intravenous administration in rats.
Animal Models:
-
Spontaneously Hypertensive Rats (SHRs) are often used to assess both pharmacokinetics and pharmacodynamics (blood pressure-lowering effects).[3]
-
Transgenic rats expressing both human renin and human angiotensinogen are a valuable model for testing the efficacy of human-specific renin inhibitors like Aliskiren.[5]
Dosing:
-
Oral Administration: The test compound is typically formulated in a suitable vehicle (e.g., 5% dextrose solution) and administered via oral gavage.[1]
-
Intravenous Administration: The compound is dissolved in a sterile, injectable vehicle and administered via a cannulated vein (e.g., jugular vein).
Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-dosing. Common sampling sites in rats include the tail vein or via a cannulated carotid artery.
-
Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma is separated by centrifugation and stored frozen until analysis.
Bioanalytical Method for Quantification in Plasma
Objective: To accurately measure the concentration of the renin inhibitor in plasma samples.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove proteins and other interfering substances.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The analyte is separated from other components on a C18 analytical column using a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and an internal standard.
In Vitro Metabolism Studies
Objective: To assess the metabolic stability of a renin inhibitor in liver microsomes.
Methodology:
-
Incubation: The test compound is incubated with liver microsomes from different species (e.g., rat, monkey, human) in the presence of NADPH (a cofactor for metabolic enzymes).
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental processes is essential for clear communication in scientific research.
Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System and the site of action of renin inhibitors.
Preclinical Pharmacokinetic Experimental Workflow
Caption: A typical workflow for a preclinical pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aliskiren--mode of action and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity of Renin Inhibitor-1 Against Other Aspartic Proteases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of renin inhibitors, with a focus on "Renin inhibitor-1," against other human aspartic proteases. High selectivity is a critical attribute for any therapeutic agent, minimizing off-target effects and enhancing the safety profile. This document outlines the quantitative measures of this selectivity, details the experimental protocols for its determination, and provides visual representations of the underlying biological pathway and experimental workflows.
Introduction to Renin and the Importance of Selectivity
Renin is an aspartic protease that plays a pivotal and rate-limiting role in the Renin-Angiotensin-Aldosterone System (RAAS), a crucial regulator of blood pressure and electrolyte balance. Its singular substrate specificity for angiotensinogen makes it an attractive target for the development of antihypertensive drugs. Direct renin inhibitors block the first step in this cascade, offering a potentially more complete blockade of the RAAS compared to downstream inhibitors like ACE inhibitors or angiotensin receptor blockers.
However, the human genome encodes for several other aspartic proteases, such as pepsin, cathepsin D, and cathepsin E, which share structural similarities in their active sites. Non-selective inhibition of these proteases could lead to undesirable side effects. Therefore, a thorough characterization of a renin inhibitor's selectivity is paramount during the drug discovery and development process.
Quantitative Selectivity Profile of Renin Inhibitors
"this compound" (also referred to as compound 26) is a potent inhibitor of human renin with IC50 values in the low nanomolar range. While a complete selectivity panel for this specific compound against all human aspartic proteases is not publicly available, data from highly selective renin inhibitors demonstrate the feasibility of achieving remarkable specificity. The following table summarizes the inhibitory activity of "this compound" against renin and provides representative selectivity data for other potent renin inhibitors against key off-target aspartic proteases.
| Compound | Target Protease | IC50 (nM) | Reference Compound for Selectivity Data | Off-Target Protease | IC50 (nM) |
| This compound | Human Renin | 0.9 | Cathepsin D | >10,000 | |
| (recombinant) | Compound 10 | Pepsin | >10,000 | ||
| Human Plasma | 1.8 | Cathepsin E | Not Available | ||
| Renin Activity | Chymosin | Not Available |
Note: The selectivity data against Cathepsin D and Pepsin is based on a representative potent renin inhibitor (Compound 10) and illustrates the high degree of selectivity that can be achieved.
Experimental Protocols
The determination of an inhibitor's selectivity profile involves a series of in vitro enzyme inhibition assays. A common and sensitive method is the Fluorescence Resonance Energy Transfer (FRET) assay.
Principle of the FRET-Based Protease Inhibition Assay
This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher moiety. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by the target protease, the fluorophore is spatially separated from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. The potency of an inhibitor is determined by measuring the reduction in the rate of fluorescence increase at various inhibitor concentrations.
Reagents and Equipment
-
Enzymes: Recombinant human renin, human cathepsin D, human cathepsin E, porcine pepsin, etc.
-
Substrates: Specific FRET peptide substrates for each protease.
-
Inhibitor: Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Specific to each enzyme to ensure optimal pH and ionic strength.
-
Microplate Reader: Capable of fluorescence excitation and emission at the appropriate wavelengths for the chosen FRET pair.
-
96-well or 384-well plates: Typically black plates to minimize light scatter.
Step-by-Step Assay Protocol for IC50 Determination
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test inhibitor. Serially dilute the inhibitor to create a range of concentrations.
-
Assay Setup: In a microplate, add the assay buffer, the test inhibitor at various concentrations, and the enzyme. Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background fluorescence).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.
-
Fluorescence Monitoring: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
-
Selectivity Determination: Repeat the assay for each of the other aspartic proteases (cathepsin D, pepsin, etc.) using their specific substrates and optimal assay conditions. The ratio of the IC50 for the off-target protease to the IC50 for renin provides a quantitative measure of selectivity.
Visualizing the Biological and Experimental Context
To better understand the role of renin and the process of evaluating its inhibitors, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway and the site of action of this compound.
Caption: Experimental workflow for determining the selectivity profile of a renin inhibitor.
Conclusion
The available data strongly indicates that renin inhibitors, such as "this compound," can be designed to exhibit a high degree of selectivity for their target enzyme over other structurally related aspartic proteases. This selectivity is a critical determinant of a drug candidate's safety and therapeutic window. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of inhibitor selectivity, a crucial step in the development of novel antihypertensive therapies. The continued application of these principles will be instrumental in advancing new, safe, and effective treatments for cardiovascular diseases.
Methodological & Application
Application Notes and Protocols: Assessing the Oral Bioavailability of "Renin Inhibitor-1"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its inhibition is a key therapeutic strategy for hypertension and other cardiovascular diseases. Renin, as the rate-limiting enzyme in this cascade, presents a prime target for drug development. "Renin Inhibitor-1" is a novel small molecule inhibitor with therapeutic potential. A critical determinant of its clinical success is its oral bioavailability, which governs the fraction of an orally administered dose that reaches systemic circulation.
This document provides a comprehensive set of protocols for the preclinical assessment of the oral bioavailability of "this compound". The described methodologies encompass both in vitro assays to evaluate intestinal permeability and metabolic stability, and in vivo pharmacokinetic studies to determine key bioavailability parameters. Adherence to these standardized protocols will ensure the generation of robust and reproducible data, facilitating informed decision-making in the drug development process.
The Renin-Angiotensin Signaling Pathway
The renin-angiotensin system is a hormonal cascade that regulates blood pressure and fluid balance. Renin, an enzyme primarily synthesized in the kidneys, cleaves angiotensinogen to form angiotensin I. This is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. Direct renin inhibitors, such as "this compound", block the initial, rate-limiting step of this pathway.[1][2]
Experimental Workflow for Oral Bioavailability Assessment
The assessment of oral bioavailability follows a structured workflow, beginning with in vitro assays to predict absorption and metabolism, followed by in vivo studies for definitive pharmacokinetic profiling.
In Vitro Experimental Protocols
In vitro models are essential for the early-stage assessment of a drug candidate's potential for oral absorption and its susceptibility to metabolism.[3]
Caco-2 Permeability Assay
This assay utilizes the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[4][5][6] It is a widely accepted model for predicting in vivo drug absorption.[4][7][8]
Objective: To determine the apparent permeability coefficient (Papp) of "this compound" across a Caco-2 cell monolayer, and to assess if it is a substrate for active efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell™ plates and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[5][6]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[4]
-
Permeability Assay (Apical to Basolateral - A to B):
-
The culture medium in the apical (donor) and basolateral (receiver) compartments is replaced with transport buffer.
-
"this compound" (e.g., at 10 µM) is added to the apical compartment.[4]
-
Samples are collected from the basolateral compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of "this compound" in the collected samples is quantified by LC-MS/MS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To investigate active efflux, the transport of "this compound" is also measured in the reverse direction, from the basolateral to the apical compartment.[5]
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
The efflux ratio is calculated as: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[5]
-
Metabolic Stability Assay in Liver Microsomes
This assay evaluates the susceptibility of "this compound" to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[9][10][11]
Objective: To determine the in vitro intrinsic clearance (CLint) of "this compound" in liver microsomes.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing liver microsomes (e.g., human, rat) in phosphate buffer (pH 7.4) is prepared.[9][10]
-
Incubation:
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9][12]
-
Reaction Termination: The reaction in the collected aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9][10]
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of "this compound".[10][12]
-
Data Analysis:
-
The natural logarithm of the percentage of "this compound" remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as: 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as: (0.693 / t1/2) / (mg microsomal protein / mL).
-
In Vivo Pharmacokinetic Protocol
In vivo studies in animal models are crucial for determining the pharmacokinetic profile and oral bioavailability of a drug candidate.[13][14][15]
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) and the oral bioavailability (F%) of "this compound" in an appropriate animal model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used. Animals are fasted overnight before dosing.
-
Drug Administration:
-
Intravenous (IV) Group: "this compound" is administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) Group: "this compound" is administered as a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: The concentration of "this compound" in the plasma samples is determined using a validated LC-MS/MS method.[16][17]
-
Pharmacokinetic Analysis:
-
Plasma concentration-time profiles are plotted for both IV and PO administration.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software. These include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
-
Oral Bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Data Presentation: Summary of Expected Outcomes
The following tables summarize hypothetical data for "this compound" from the described protocols.
Table 1: In Vitro Permeability and Metabolism Data for this compound
| Parameter | Value | Interpretation |
| Caco-2 Permeability | ||
| Papp (A-B) (x 10⁻⁶ cm/s) | 8.5 | High Permeability |
| Papp (B-A) (x 10⁻⁶ cm/s) | 15.2 | |
| Efflux Ratio | 1.79 | Low to Moderate Efflux |
| Metabolic Stability | ||
| In Vitro t1/2 (min) | 45 | Moderately Stable |
| Intrinsic Clearance (µL/min/mg) | 30.8 | Moderate Clearance |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.083 | 1.0 |
| AUC₀₋t (ng*h/mL) | 2100 | 7140 |
| Oral Bioavailability (F%) | - | 34% |
Analytical Method: LC-MS/MS for Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of "this compound" in biological matrices.[16][17][18][19]
General Procedure:
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]
-
Chromatographic Separation: The supernatant is injected into a reverse-phase HPLC column (e.g., C18) for chromatographic separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing an additive like formic acid, is commonly used.[17][18]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive assessment of the oral bioavailability of "this compound". By systematically evaluating its intestinal permeability, metabolic stability, and in vivo pharmacokinetic profile, researchers can gain critical insights into its potential as an orally administered therapeutic agent. The data generated will be instrumental in guiding lead optimization, formulation development, and the overall progression of "this compound" towards clinical trials.
References
- 1. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral renin inhibitors in clinical practice: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mercell.com [mercell.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. scispace.com [scispace.com]
- 15. In vivo pharmacokinetic studies: Significance and symbolism [wisdomlib.org]
- 16. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 19. research.unipd.it [research.unipd.it]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Solubility of Renin Inhibitor-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "Renin inhibitor-1" for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound, also identified as compound 26, is a potent and orally active direct renin inhibitor.[1] It shows potential for research in hypertension and cardiovascular/renal diseases.[1] Like many renin inhibitors, especially earlier generations, compounds in this class often exhibit poor aqueous solubility and, consequently, low oral bioavailability.[2][3] For in vivo experiments, poor solubility can lead to low absorption, high variability in plasma concentrations, and suboptimal therapeutic efficacy, making it a critical parameter to address.
Q2: What are the primary strategies to improve the solubility of a poorly soluble compound like this compound?
A2: The primary strategies focus on either modifying the drug substance or its formulation. Key approaches include:
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Co-solvency: Using a mixture of water-miscible solvents to increase solubility.[4][5]
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pH Adjustment: For ionizable compounds, altering the pH of the vehicle can significantly increase solubility.[4]
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Surfactant Solubilization: Incorporating surfactants to form micelles that encapsulate the hydrophobic drug.[4][6]
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Complexation: Using agents like cyclodextrins to form inclusion complexes, which have a hydrophilic exterior.[4]
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Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS), microemulsions, or nanoemulsions.[7][8][9]
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Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.[10]
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Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization or nanosizing to enhance dissolution rate.[7][10][11]
Troubleshooting Guide
Problem: I am observing precipitation of this compound when preparing my dosing solution in a simple aqueous vehicle.
Solution: This is a common issue for hydrophobic compounds. Consider the following troubleshooting steps, starting with the simplest approaches.
Step 1: Simple Co-solvent and pH Adjustment Approaches
For early-stage in vivo studies, simple vehicle modifications can be effective. The goal is to find a vehicle that solubilizes the compound without causing toxicity in the animal model.
Illustrative Solubility Data for this compound in Common Vehicles
| Vehicle Composition | Achievable Concentration (mg/mL) | Observations |
| Water | < 0.01 | Insoluble |
| 0.5% (w/v) Methylcellulose in Water | < 0.01 | Suspension, particles settle |
| 10% DMSO / 90% Saline | 0.5 | May precipitate upon dilution |
| 40% PEG 400 / 60% Saline | 2.0 | Clear solution |
| 10% Cremophor EL / 90% Water | 5.0 | Forms a clear micellar solution |
| 5% Solutol HS 15 / 95% Water | 4.5 | Clear solution |
Note: The data in this table is illustrative and should be confirmed experimentally for your specific batch of this compound.
Experimental Protocol: Preparation of a Co-solvent Formulation (PEG 400)
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Weigh the required amount of this compound.
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Add the required volume of Polyethylene Glycol 400 (PEG 400).
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Vortex or sonicate the mixture until the compound is fully dissolved. This may require gentle warming (e.g., to 37-40°C).
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Once a clear solution is obtained, add the saline or water component dropwise while vortexing to prevent precipitation.
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Visually inspect the final solution for any signs of precipitation.
Problem: My compound is still not soluble enough, or it precipitates upon oral gavage and dilution in gastric fluids.
Solution: More advanced formulation strategies may be necessary to maintain solubility in vivo. Lipid-based formulations are a powerful option for improving oral bioavailability.[7][9]
Step 2: Advanced Formulation Strategies - Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the fluids in the gastrointestinal tract.[8] This spontaneous emulsification allows the drug to remain in a dissolved state.
Illustrative SEDDS Formulations for this compound
| Formulation | Composition (w/w) | Achievable Drug Load (mg/g) |
| SEDDS-1 | Labrafac PG (40%), Kolliphor RH 40 (50%), Transcutol HP (10%) | 50 |
| SEDDS-2 | Capryol 90 (30%), Cremophor EL (60%), PEG 400 (10%) | 40 |
Note: The data in this table is illustrative. The optimal SEDDS formulation requires experimental screening of various excipients.
Experimental Protocol: Preparation of a SEDDS Formulation
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Weigh the individual excipients (oil, surfactant, co-solvent) into a glass vial.
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Mix the excipients thoroughly by vortexing until a clear, homogenous mixture is formed. Gentle heating may be applied if necessary.
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Add the weighed amount of this compound to the excipient mixture.
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Continue to mix (vortex, sonicate) until the drug is completely dissolved.
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To test the self-emulsification properties, add one drop of the formulation to a beaker of water and observe for the spontaneous formation of a microemulsion.
Visualizing Experimental Workflows and Pathways
Diagram 1: Decision Workflow for Formulation Selection
This diagram outlines a logical progression for selecting an appropriate formulation strategy for in vivo studies of a poorly soluble compound like this compound.
Caption: A decision tree for selecting a suitable formulation to improve the solubility of this compound.
Diagram 2: The Renin-Angiotensin Signaling Pathway
This diagram illustrates the mechanism of action for this compound. It blocks the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS).[2][12]
Caption: this compound blocks the conversion of angiotensinogen to angiotensin I.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 3. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. mdpi.com [mdpi.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. CV Pharmacology | Renin Inhibitors [cvpharmacology.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of "Renin inhibitor-1"
Welcome to the technical support center for "Renin inhibitor-1". This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the poor oral bioavailability of this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with "this compound".
FAQ 1: My in vitro Caco-2 permeability for "this compound" is very low. How can I determine if this is due to poor membrane permeability or active efflux?
Answer:
Low apparent permeability (Papp) in Caco-2 assays is a common challenge. To distinguish between poor intrinsic permeability and active transport (efflux), a bidirectional permeability assay should be performed. This involves measuring permeability from the apical (A) to basolateral (B) side and from the basolateral (B) to apical (A) side.
Troubleshooting Steps:
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Calculate the Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 is a strong indicator of active efflux.
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Use P-glycoprotein (P-gp) Inhibitors: Caco-2 cells express various efflux transporters, with P-gp being a prominent one.[1] Co-incubate "this compound" with a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that "this compound" is a substrate for P-gp.[1]
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Check for Low Recovery: If the total amount of the compound in the donor, receiver, and cell lysate at the end of the experiment is significantly less than the initial amount, it could indicate issues like non-specific binding to the plate material, or compound instability in the assay buffer.[1][2]
FAQ 2: I am observing high variability in my in vivo pharmacokinetic data after oral administration of "this compound" in rats. What are the potential causes and how can I mitigate them?
Answer:
High variability in in vivo pharmacokinetic studies can stem from a variety of factors related to the formulation, the animal model, and the experimental procedure.
Troubleshooting Steps:
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Evaluate Formulation Performance:
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Solubility and Stability: Ensure "this compound" is fully dissolved and stable in the dosing vehicle. If it is a suspension, ensure uniform particle size and prevent settling through appropriate vehicle selection and constant agitation.
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Dose Uniformity: Verify the concentration and homogeneity of your dosing formulation to ensure each animal receives the intended dose.
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Standardize Experimental Conditions:
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Fasting State: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact gastrointestinal pH, motility, and drug absorption.
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Gavage Technique: Improper gavage technique can lead to dosing errors or stress, which can affect physiological parameters. Ensure all personnel are properly trained.
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Blood Sampling: Standardize the blood sampling times and techniques to minimize variability.
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Consider Physiological Factors:
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Gastrointestinal pH: The solubility and stability of "this compound" may be pH-dependent. Variations in gastric pH between animals can contribute to variability.
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First-Pass Metabolism: If "this compound" is subject to significant first-pass metabolism in the gut wall or liver, genetic variations in metabolic enzymes among the animals could be a factor.
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FAQ 3: What are some effective formulation strategies to improve the oral bioavailability of "this compound", which is a poorly soluble, peptide-like compound?
Answer:
Improving the oral bioavailability of poorly soluble, peptide-like molecules like "this compound" often requires advanced formulation strategies.[3][4]
Recommended Strategies:
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Amorphous Solid Dispersions (ASDs): Dispersing "this compound" in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[5] Hot-melt extrusion and spray drying are common methods for preparing ASDs.[5][6]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs and facilitate their absorption via the lymphatic pathway, potentially reducing first-pass metabolism.[6]
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Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[4][6] Techniques like media milling or high-pressure homogenization can be employed.
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Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution.[4]
Data Presentation: Comparative Bioavailability of Renin Inhibitors
The following table summarizes the oral bioavailability of Aliskiren, the first-in-class non-peptide renin inhibitor, in various species. This data can serve as a benchmark for your studies with "this compound".
| Compound | Species | Oral Bioavailability (%) | Key Considerations |
| Aliskiren | Human | ~2.5[7] | Substrate for P-glycoprotein.[8] |
| Aliskiren | Marmoset | ~16 | Higher bioavailability compared to humans. |
| Aliskiren | Cynomolgus Monkey | ~1.4 | Similar to human bioavailability. |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol outlines the steps for assessing the intestinal permeability and potential for active efflux of "this compound".
1. Cell Culture:
- Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
- Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. TEER values should be within the laboratory's established range (typically >250 Ω·cm²).[1]
2. Assay Procedure:
- Prepare the dosing solution of "this compound" in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.
- For A to B permeability: Add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
- For B to A permeability: Add the dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
- Incubate the plates at 37°C with gentle shaking.
- At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
- At the end of the experiment, collect samples from the donor chamber and lyse the cells to determine the amount of compound remaining.
3. Sample Analysis:
- Quantify the concentration of "this compound" in all samples using a validated analytical method, such as LC-MS/MS.
4. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
- Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for evaluating the oral pharmacokinetics of "this compound" in rats.
1. Animals and Housing:
- Use an appropriate strain of rats (e.g., Sprague-Dawley) of a consistent age and weight.
- Acclimate the animals to the housing conditions for at least one week prior to the study.
2. Formulation and Dosing:
- Prepare the dosing formulation of "this compound" (e.g., solution or suspension) and determine its concentration and stability.
- Fast the rats overnight (with access to water) before dosing.
- Administer the formulation accurately via oral gavage at the desired dose volume.
3. Blood Sampling:
- Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
- Process the blood to obtain plasma and store the plasma samples at -80°C until analysis.
4. Sample Analysis:
- Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of "this compound" in rat plasma.[9]
5. Pharmacokinetic Analysis:
- Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
- Cmax (maximum plasma concentration)
- Tmax (time to reach Cmax)
- AUC (area under the plasma concentration-time curve)
- t½ (half-life)
- Calculate oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration in a separate group of rats: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Mandatory Visualizations
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Aliskiren: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [A new method for determination of renin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing "Renin Inhibitor-1" Dosage for Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of "Renin Inhibitor-1" for efficacy studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with "this compound".
Issue 1: Poor Solubility of "this compound" for In Vivo Dosing
Q: My "this compound" compound has low aqueous solubility, making it difficult to prepare a homogenous solution for oral gavage or injection. What can I do?
A: This is a common challenge with novel small molecules. Here are several strategies to improve the solubility of your compound for in vivo studies:
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Vehicle Screening: Experiment with a panel of biocompatible vehicles. Start with simple aqueous vehicles and progress to more complex systems if needed. A suggested screening order is:
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Water
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Saline (0.9% NaCl)
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Phosphate-buffered saline (PBS)
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Aqueous solution with a solubilizing agent (e.g., 5-10% DMSO, followed by dilution with saline or PBS; always check for vehicle toxicity at your final concentration).
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Aqueous solution with a surfactant (e.g., 0.5-2% Tween® 80 or Cremophor® EL).
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Suspension in a vehicle like 0.5% methylcellulose or carboxymethylcellulose (CMC) in water.
-
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pH Adjustment: Determine the pKa of your compound. If it is an ionizable compound, adjusting the pH of the vehicle can significantly improve solubility. For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH may be effective.
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Salt Forms: If you have different salt forms of your inhibitor, test their relative solubilities.
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Particle Size Reduction: For suspensions, reducing the particle size of the compound through micronization can improve its dissolution rate and bioavailability.
Issue 2: High Variability in Blood Pressure Readings
Q: I am observing high variability in blood pressure measurements between animals in the same treatment group. How can I reduce this variability?
A: High variability in blood pressure data can mask the true effect of your renin inhibitor. Consider the following factors:
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Acclimatization: Ensure that the animals are properly acclimatized to the housing facility, handling, and the blood pressure measurement procedure. Stress can significantly elevate blood pressure.
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Measurement Technique:
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Tail-cuff plethysmography: This non-invasive method is prone to variability due to animal stress and improper cuff placement. Ensure consistent technique, perform measurements at the same time of day, and in a quiet environment. Multiple readings should be taken for each animal and averaged.
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Radiotelemetry: This is the gold standard for continuous and accurate blood pressure monitoring in conscious, unrestrained animals.[1] While it involves an initial surgical procedure, it eliminates the stress artifacts associated with other methods and provides much more robust data.[1]
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Animal Model: The choice of hypertensive animal model can influence data variability. Spontaneously Hypertensive Rats (SHRs) are a widely used and well-characterized model.[2][3][4][5][6][7]
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Dosing Regimen: Ensure accurate and consistent dosing for all animals. For oral gavage, be mindful of the animal's stress levels. For continuous delivery, consider using subcutaneous osmotic minipumps.[2][4]
Issue 3: Lack of Efficacy or Unexpected Results
Q: I am not observing the expected dose-dependent decrease in blood pressure with "this compound". What could be the reason?
A: Several factors could contribute to a lack of efficacy. A systematic approach to troubleshooting is recommended:
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Compound Stability: Verify the stability of your compound in the dosing vehicle over the duration of the study. Some compounds can degrade in solution.[8][9][10][11]
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Bioavailability: Poor oral bioavailability is a known issue for some renin inhibitors.[12] If you are administering the compound orally, it may not be reaching systemic circulation in sufficient concentrations. Consider performing a pilot pharmacokinetic study to determine the exposure levels of your compound.
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Mechanism of Action: Confirm that your renin inhibitor is potent and selective for the renin of the animal species you are using. Some renin inhibitors are highly species-specific.[13]
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Animal Model: Ensure that the hypertension in your chosen animal model is renin-dependent. For example, some salt-sensitive models of hypertension may not be as responsive to renin inhibitors.[14][15][16][17][18]
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Dose Range: It's possible that the doses you have selected are not in the therapeutic range. A wider dose range may be necessary to observe a significant effect.
Frequently Asked Questions (FAQs)
Q1: What are the recommended animal models for studying the efficacy of a novel renin inhibitor?
A1: The choice of animal model is critical for the successful evaluation of a renin inhibitor. Here are some commonly used models:
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Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of hypertension that has a well-characterized renin-angiotensin system.[2][3][4][5][6][7]
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Double-Transgenic Rats (dTGR) expressing human renin and angiotensinogen: These rats are particularly useful for testing inhibitors that are specific for human renin.[19][20]
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Sodium-depleted normotensive animals: Inducing a state of renin dependency through a low-salt diet and/or diuretic treatment can be a useful model to demonstrate the mechanism of action of a renin inhibitor.[2]
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Dahl Salt-Sensitive (SS) Rats: This model develops hypertension on a high-salt diet.[14][15][16][17][18] However, the role of the renin-angiotensin system can be complex in this model, so it should be used with a clear understanding of the underlying pathophysiology.[14][17][18]
Q2: What are the key biomarkers to measure in a renin inhibitor efficacy study?
A2: In addition to blood pressure, measuring key biomarkers of the renin-angiotensin-aldosterone system (RAAS) is crucial to demonstrate the mechanism of action of your inhibitor. These include:
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Plasma Renin Activity (PRA): A direct measure of the enzymatic activity of renin in the plasma. A potent renin inhibitor is expected to significantly decrease PRA.
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Plasma Renin Concentration (PRC): Renin inhibitors block the active site of renin but can lead to a compensatory increase in the total amount of renin protein secreted. Measuring both PRA and PRC can provide a more complete picture of the inhibitor's effect.
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Angiotensin II (Ang II): As the primary effector of the RAAS, a decrease in Ang II levels is a key indicator of efficacy.
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Aldosterone: As Ang II stimulates aldosterone secretion, a reduction in aldosterone levels would be an expected downstream effect.
Q3: How should I design my dose-response study for "this compound"?
A3: A well-designed dose-response study is essential for determining the optimal dose of your compound. Here are some key considerations:
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Dose Selection: Based on in vitro potency and any available pharmacokinetic data, select a range of doses that are likely to produce a measurable effect, from a minimal effect to a maximal effect. Typically, 3-4 dose levels plus a vehicle control group are used.
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Route of Administration: The route of administration should be relevant to the intended clinical use. Oral gavage is common for preclinical studies, but subcutaneous or intravenous administration may also be appropriate.[2][3] Osmotic minipumps can be used for continuous subcutaneous infusion.[2][4]
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Duration of Treatment: The duration of the study will depend on the research question. Acute studies may assess the effect of a single dose over several hours, while chronic studies may involve daily dosing for several weeks to assess long-term efficacy and potential for tachyphylaxis.[3][5][6]
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Endpoint Measurement: Blood pressure should be measured at baseline and at multiple time points after dosing. Biomarker samples should be collected at the time of peak drug exposure or at the end of the study.
Data Presentation
Table 1: Preclinical Efficacy of Aliskiren in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg/day) | Route of Administration | Duration | Change in Systolic Blood Pressure (mmHg) | Reference |
| 10-100 | Subcutaneous (osmotic minipump) | Not specified | Dose-dependent decrease | [2] |
| 30 | Oral | 4 weeks | No significant change | [3] |
| 60 | Oral | 4 weeks | Significant decrease | [3] |
| 100 | Subcutaneous (osmotic minipump) | 1-3 weeks | Significant decrease | [4] |
Table 2: Clinical Efficacy of Aliskiren in Hypertensive Patients
| Dose (mg once daily) | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Reference |
| 150 | -11 | -9 | [21] |
| 300 | -16 | -12 | [21] |
Experimental Protocols
1. Protocol for Blood Pressure Measurement in Rats using Radiotelemetry
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Surgical Implantation: Anesthetize the rat and surgically implant the telemetry transmitter, typically in the peritoneal cavity, with the catheter inserted into the abdominal aorta. Allow for a recovery period of at least one week.
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Data Acquisition: House the rats in individual cages over receiver plates that collect the telemetry signal. Record blood pressure, heart rate, and activity continuously.
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Data Analysis: Analyze the data to determine mean arterial pressure, systolic and diastolic blood pressure, and heart rate over specified time intervals (e.g., 24-hour periods).
2. Protocol for Measurement of Plasma Renin Activity (PRA)
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Sample Collection: Collect blood into pre-chilled tubes containing EDTA. Centrifuge at 4°C to separate the plasma.
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Angiotensin I Generation: Add a protease inhibitor to the plasma to prevent the degradation of Angiotensin I. Divide the sample into two aliquots. Incubate one aliquot at 37°C and the other at 0°C (ice bath) for a specified time (e.g., 90 minutes).[22][23][24] The 37°C incubation allows renin to generate Angiotensin I.[22][23][24]
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Angiotensin I Quantification: Measure the concentration of Angiotensin I in both aliquots using a validated ELISA kit.
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Calculation: Calculate the PRA as the difference in Angiotensin I concentration between the 37°C and 0°C samples, expressed as ng of Angiotensin I generated per mL of plasma per hour (ng/mL/hr).[22]
3. Protocol for Measurement of Angiotensin II
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Sample Collection: Collect blood into pre-chilled tubes containing EDTA and a protease inhibitor cocktail to prevent the degradation of Angiotensin II. Centrifuge at 4°C to separate the plasma.
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Sample Preparation: Depending on the assay, a solid-phase extraction step may be necessary to concentrate the Angiotensin II and remove interfering substances.
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Quantification: Measure the concentration of Angiotensin II using a competitive ELISA kit.[25][26][27][28]
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of "this compound".
Caption: A typical experimental workflow for a preclinical efficacy study of "this compound".
Caption: A troubleshooting decision tree for addressing a lack of efficacy in blood pressure reduction.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Renin Inhibition With Aliskiren Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beneficial cardiac effects of the renin inhibitor aliskiren in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Four-week inhibition of the renin-angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ahajournals.org [ahajournals.org]
- 8. NEW RENIN INHIBITORS - STABILITY AND ACTIVITY DETERMINATION. PART IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New renin inhibitors--stability and activity determination. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New renin inhibitors--stability and activity determination. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. ahajournals.org [ahajournals.org]
- 15. SGLT2 inhibition effect on salt-induced hypertension, RAAS, and Na+ transport in Dahl SS rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Renin-Angiotensin System in the Development of Salt-Sensitive Hypertension in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Renal sodium transport in renin-deficient Dahl salt-sensitive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancement of Intrarenal Angiotensinogen in Dahl Salt-Sensitive Rats on High Salt Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nps.org.au [nps.org.au]
- 22. ibl-america.com [ibl-america.com]
- 23. demeditec.com [demeditec.com]
- 24. eaglebio.com [eaglebio.com]
- 25. raybiotech.com [raybiotech.com]
- 26. cloud-clone.com [cloud-clone.com]
- 27. abcam.com [abcam.com]
- 28. Human Angiotensin 2 ELISA Kit (EEL024) - Invitrogen [thermofisher.com]
Technical Support Center: Synthesis of Aliskiren (Renin Inhibitor)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Aliskiren.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of Aliskiren?
A1: The synthesis of Aliskiren presents several key challenges:
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Stereochemical Control: Aliskiren has four chiral centers, making the stereoselective synthesis of the desired (2S, 4S, 5S, 7S) isomer demanding.[1]
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Multi-step Synthesis: Most synthetic routes are lengthy, often involving ten or more steps, which can lead to low overall yields.
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Purification of Intermediates: Many of the synthetic intermediates are non-crystalline oils, which complicates purification and can necessitate chromatography.[2]
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Lactone Ring Formation and Opening: The formation of the lactone intermediate and its subsequent aminolysis can be challenging, often requiring specific catalysts and conditions to achieve good yields and regioselectivity.[3][4]
-
Azide Reduction: The reduction of the azide intermediate to the primary amine can be accompanied by side reactions if not carefully controlled.
Q2: What are the common synthetic strategies employed for Aliskiren?
A2: Several synthetic strategies have been developed, with the most common ones being:
-
Lactone-based approach: This is a widely used method that involves the synthesis of a key lactone intermediate, which is then opened with an appropriate amine, followed by further functional group manipulations.
-
"Macrocycle route": This approach utilizes a challenging Ring-Closing Metathesis (RCM) reaction to form a nine-membered unsaturated lactone intermediate.[3][4][5]
-
C5-C6 Disconnection Strategy: This convergent approach involves the formation of the C5-C6 bond late in the synthesis, with the amino group being introduced via a Curtius rearrangement.
Q3: Are there any particular safety precautions to consider during the synthesis?
A3: Yes, several safety precautions are crucial:
-
Azide Intermediates: Organic azides are potentially explosive and should be handled with care. Avoid heating them excessively and use appropriate shielding.
-
Hydrogenation: The reduction of the azide group often involves catalytic hydrogenation with hydrogen gas under pressure, which requires specialized equipment and careful handling to prevent fires or explosions.[1]
-
Reagents: Many reagents used in the synthesis, such as strong bases (e.g., LiHMDS), oxidizing agents (e.g., hydrogen peroxide), and various solvents, are hazardous and require proper personal protective equipment (PPE) and handling procedures.
Troubleshooting Guides
Problem Area 1: Low Yield in Lactone Formation
| Potential Problem | Likely Cause | Recommended Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC or HPLC and adjust the reaction time and temperature accordingly. |
| Formation of byproducts | Incorrect stoichiometry of reagents or presence of impurities. | Ensure accurate measurement of reagents and use purified starting materials. |
| Degradation of product | Unstable reaction conditions. | Control the reaction temperature carefully and consider using a milder catalyst or base. |
Problem Area 2: Inefficient Aminolysis of the Lactone Intermediate
| Potential Problem | Likely Cause | Recommended Solution |
| Low conversion | Insufficient excess of the amine or inadequate reaction temperature. | Increase the molar excess of 3-amino-2,2-dimethylpropionamide. The reaction is often best carried out neat (without a solvent) with a significant excess of the amide.[1] |
| Epimerization at adjacent chiral centers | Harsh reaction conditions (e.g., high temperature, strong base). | Use milder reaction conditions. Consider the use of a catalyst like 2-hydroxypyridine to facilitate the reaction at a lower temperature. |
| Formation of side products | Reaction with impurities in the amine or lactone. | Use highly purified starting materials. |
Problem Area 3: Complications in Azide Reduction
| Potential Problem | Likely Cause | Recommended Solution |
| Incomplete reduction | Catalyst poisoning or insufficient hydrogen pressure. | Use fresh, high-quality palladium on carbon (Pd/C) catalyst. Ensure adequate hydrogen pressure and agitation. The use of ethanolic ammonia has been shown to improve yield and purity. |
| Formation of dimeric byproducts | Radical side reactions. | Optimize the reaction conditions, including solvent and temperature. Using alcoholic solvents like methanol or ethanol is preferred over ethers like tert-butyl methyl ether, which can lead to lower yields.[1] |
| Over-reduction of other functional groups | Non-selective catalyst or harsh conditions. | Use a more selective catalyst or milder reducing agent. Carefully control the reaction time and temperature. |
Quantitative Data Summary
| Reaction Step | Reagents and Conditions | Yield | Reference |
| Aminolysis of Lactone | Lactone, 3-Amino-2,2-dimethyl-propionitrile (5 mol equiv.), neat, 60°C, 24h | ~80% | [1] |
| Azide Reduction | Azide intermediate, 10% Pd/C, H2 (3 Kg pressure), Methanol, Ethanolamine, 3-4h | ~75% (after crystallization) | [1] |
| Azide Reduction (Improved) | Azide intermediate, 10% Pd/C, H2, Ethanolic Ammonia, Ethanol | Improved yield and purity |
Experimental Protocols
Protocol 1: Aminolysis of the Lactone Intermediate
-
To a round-bottom flask, add the lactone intermediate (1 equivalent).
-
Add 3-amino-2,2-dimethylpropionamide (5 equivalents).
-
Heat the mixture to 60°C with stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 24 hours.
-
Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the excess amine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation of the Azide Intermediate
-
In a hydrogenation vessel, dissolve the azide intermediate (1 equivalent) and ethanolamine (1.2 equivalents) in methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% w/w).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to approximately 3 kg/cm ².
-
Stir the reaction mixture vigorously at room temperature for 3-4 hours.
-
Monitor the reaction for the disappearance of the azide starting material by TLC or IR spectroscopy.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
The resulting filtrate containing the Aliskiren free base can be used directly for salt formation or further purification.
Visualizations
Caption: A simplified overview of a common synthetic pathway to Aliskiren.
Caption: Troubleshooting workflow for the aminolysis of the lactone intermediate.
Caption: Potential side reactions during the reduction of the azide intermediate.
References
- 1. WO2012052829A1 - Synthesis of aliskiren - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: "Renin Inhibitor-1" (Aliskiren)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of "Renin Inhibitor-1" in aqueous solutions. For the purpose of this guide, we will focus on Aliskiren , a well-characterized direct renin inhibitor, as a representative molecule for "this compound".
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving aqueous solutions of Aliskiren.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low or no renin inhibition activity | 1. Degradation of Aliskiren: The compound may have degraded due to improper solution preparation, storage, or harsh experimental conditions (e.g., extreme pH, high temperature).2. Precipitation: Aliskiren may have precipitated out of solution, especially at high concentrations or in buffers where its solubility is lower.3. Incorrect concentration: Errors in weighing or dilution can lead to a lower than expected concentration. | 1. Verify solution integrity: Prepare fresh stock solutions and store them under recommended conditions (see FAQ). Use a stability-indicating method like HPLC to check for degradation products.2. Check for precipitation: Visually inspect the solution for any particulate matter. If precipitation is suspected, try gentle warming or sonication. Consider preparing a new solution at a lower concentration or in a different buffer system.3. Re-calculate and prepare fresh dilutions: Carefully re-measure and prepare new dilutions from a fresh stock solution. |
| Inconsistent results between experiments | 1. Variable solution stability: Inconsistent storage conditions (e.g., frequent freeze-thaw cycles, exposure to light) can lead to varying levels of degradation.2. pH shifts in the buffer: Changes in the pH of your experimental buffer can affect Aliskiren's stability.3. Contamination of stock solution: Microbial or chemical contamination can degrade the compound. | 1. Standardize storage: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in foil.2. Monitor buffer pH: Regularly check the pH of your buffers, especially after adding other reagents.3. Use sterile techniques: When preparing and handling solutions, use sterile water and containers to prevent microbial contamination. |
| Appearance of unknown peaks in HPLC analysis | 1. Forced degradation: Experimental conditions may be causing Aliskiren to degrade. The number and nature of degradation peaks can indicate the type of stress (see Table 1).2. Interaction with excipients: If working with a formulated product, Aliskiren may be reacting with other components in the formulation. | 1. Review experimental conditions: Compare your experimental setup (pH, temperature, light exposure) with the known degradation pathways of Aliskiren. Adjust conditions to minimize degradation.2. Analyze a pure standard: Run a pure Aliskiren standard under the same HPLC conditions to confirm that the extra peaks are not present in the starting material. |
Frequently Asked Questions (FAQs)
1. How should I prepare an aqueous stock solution of Aliskiren?
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Solvent: Aliskiren is highly soluble in water (>350 mg/mL at pH 7.4).[1] For most in vitro assays, you can dissolve it in high-purity water (e.g., Milli-Q or HPLC-grade) or a suitable buffer (e.g., phosphate buffer).
-
Procedure: To ensure accuracy, weigh the required amount of Aliskiren and add the solvent. Gentle vortexing or sonication can be used to aid dissolution. For quantitative applications, it is crucial to use calibrated pipettes and store the solution in glass vials with Teflon-lined screw caps to prevent solvent loss.
2. What are the recommended storage conditions for Aliskiren aqueous solutions?
-
Short-term storage (working solutions): It is recommended to prepare fresh working solutions for daily use. If temporary storage is necessary, keep the solution at 2-8°C and protected from light.
-
Long-term storage (stock solutions): For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
3. What factors can affect the stability of Aliskiren in aqueous solutions?
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pH: Aliskiren is susceptible to both acidic and basic hydrolysis. Degradation is more pronounced in strongly basic conditions.
-
Temperature: Higher temperatures accelerate the degradation process.
-
Light: Exposure to UV light can cause significant degradation.
-
Oxidizing agents: Aliskiren can be degraded by oxidizing agents.
Quantitative Data on Aliskiren Degradation
The following table summarizes the results from a forced degradation study, which highlights the stability of Aliskiren under various stress conditions.
Table 1: Summary of Forced Degradation of Aliskiren in Aqueous Solution
| Stress Condition | Reagent and Duration | % Degradation | Number of Degradation Products |
| Acidic Hydrolysis | 2 M HCl, 5 hours | 7.94% | 1 |
| Basic Hydrolysis | 2 M NaOH, 5 hours | ~69% | 3 |
| Oxidative Degradation | Not specified | Significant decrease in peak area | 1 |
| Photolytic Degradation | UV light, 1 hour | 59.76% | 5 |
| Neutral Hydrolysis | Heated | Significant decrease in peak area | 0 (UV-active) |
Data adapted from a stability-indicating RP-LC method study.[2]
Experimental Protocols
Protocol: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Aliskiren
This method can be used to quantify Aliskiren and detect the presence of its degradation products.
-
Column: Waters XBridge C18 (150 x 4.6 mm i.d., 5 µm)
-
Mobile Phase: A mixture of acetonitrile:water (95:5, v/v) and 25 mM phosphoric acid (pH 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
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Detection: Photodiode array (PDA) detector at 229 nm.
-
Sample Preparation:
-
Prepare a stock solution of Aliskiren in water.
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Dilute the stock solution to an appropriate concentration (e.g., 100 µg/mL) with water.
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Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Expected Retention Time for Aliskiren: Approximately 3.68 minutes.[2]
Visualizations
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) and Inhibition by Aliskiren
Caption: Inhibition of the RAAS pathway by Aliskiren.
Experimental Workflow: Assessing Aliskiren Stability
Caption: Workflow for forced degradation studies of Aliskiren.
Logical Diagram: Troubleshooting Low Activity
References
Technical Support Center: Refining Renin Inhibitor-1 Structure for Enhanced Potency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the structure of "Renin inhibitor-1" to enhance its potency. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A1: "this compound," also referred to as compound 26 in recent literature, is a potent, orally active, non-peptidic direct renin inhibitor.[1][2] It functions by directly binding to the active site of renin, an aspartic protease that catalyzes the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS).[1][2] By inhibiting renin, it prevents the conversion of angiotensinogen to angiotensin I, thereby decreasing the production of angiotensin II, a potent vasoconstrictor. This ultimately leads to a reduction in blood pressure.[1]
Q2: What is the basic chemical structure of "this compound"?
A2: "this compound" is a 2-carbamoyl morpholine derivative. Its core structure is characterized by a central morpholine ring with a carbamoyl group at the 2-position.
Q3: What are the key binding interactions of "this compound" with the renin active site?
A3: X-ray crystallography studies have revealed that the 2-carbamoyl morpholine scaffold of "this compound" engages in novel hydrogen-bonding interactions with the closed flap region of the renin enzyme, specifically with the backbone NH groups of Ser76 and Thr77.[1] Additionally, it interacts with the two catalytic aspartate residues (Asp32 and Asp215) in the active site.[1] Unlike many other direct renin inhibitors, it achieves high potency without occupying the S1'–S2' sites.[1][2]
Q4: What are the known advantages of the 2-carbamoyl morpholine scaffold?
A4: The 2-carbamoyl morpholine scaffold offers a non-peptidomimetic structure with a lower molecular weight (typically <500), which can contribute to improved pharmacokinetic properties and oral bioavailability compared to earlier generations of renin inhibitors.[2][3]
Troubleshooting Guides
Synthesis and Purification
Q1: I am having trouble with the stereoselectivity of the morpholine ring synthesis. What can I do?
A1: Achieving the desired stereochemistry of the morpholine core is critical for potent renin inhibition. The (2R)-morpholine enantiomer has been shown to be significantly less active than the corresponding (2S) enantiomer. If you are experiencing poor stereoselectivity, consider the following:
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Chiral Starting Materials: Utilize a stereochemically defined starting material, such as a chiral amino alcohol, to set the stereocenters of the morpholine ring early in the synthetic sequence.
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Asymmetric Catalysis: Employ a well-established asymmetric catalytic method for one of the key bond-forming reactions that establishes the stereochemistry. For example, a Sharpless asymmetric epoxidation or a CBS reduction can be used to introduce chirality with high enantiomeric excess.
-
Chiral Resolution: If a racemic or diastereomeric mixture is obtained, chiral chromatography (e.g., using a chiral stationary phase) or diastereomeric salt resolution can be employed to separate the desired isomer.
Q2: My final compound is difficult to purify. What purification strategies are recommended?
A2: The non-peptidic nature of these inhibitors can sometimes lead to purification challenges due to their moderate polarity and potential for aggregation.
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Chromatography Optimization:
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Normal Phase vs. Reverse Phase: Experiment with both normal-phase (silica gel) and reverse-phase (C18) chromatography. For compounds with multiple polar functional groups, reverse-phase HPLC is often more effective.
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Solvent System: Systematically screen different solvent systems. For reverse-phase, gradients of acetonitrile/water or methanol/water with additives like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution. For normal phase, solvent systems like dichloromethane/methanol or ethyl acetate/hexanes with additives like triethylamine for basic compounds can be effective.
-
-
Crystallization: If the compound is a solid, attempting crystallization can be a highly effective purification method that also provides material suitable for X-ray analysis. Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, methanol/water, acetone) for crystallization.
-
Supercritical Fluid Chromatography (SFC): For challenging separations, particularly of enantiomers or diastereomers, SFC can offer superior resolution and faster run times compared to traditional HPLC.
In Vitro Assays
Q1: My IC50 values for a known renin inhibitor control (e.g., Aliskiren) are inconsistent in my fluorometric assay. What could be the cause?
A1: Inconsistent IC50 values in fluorometric renin assays can arise from several factors.
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Reagent Stability: Ensure that the renin enzyme and the fluorogenic substrate are properly stored and handled. Avoid repeated freeze-thaw cycles. Aliquot reagents into single-use volumes.
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Assay Conditions:
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Temperature: Maintain a constant temperature (typically 37°C) throughout the assay. Temperature fluctuations can significantly impact enzyme kinetics.
-
pH: Verify the pH of your assay buffer. The optimal pH for renin activity is generally between 6.0 and 7.4.
-
-
Solvent Effects: Ensure that the final concentration of the solvent used to dissolve your inhibitors (e.g., DMSO) is consistent across all wells and is at a low percentage (typically ≤1%) to avoid solvent-induced inhibition or enhancement of enzyme activity.
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Plate Reader Settings: Optimize the excitation and emission wavelengths for your specific fluorogenic substrate. Also, ensure the gain setting is appropriate to avoid signal saturation.
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Protein Aggregation: At higher concentrations, some inhibitors may aggregate, leading to non-specific inhibition. Visually inspect your assay plate for any precipitation.
Q2: I am observing high background fluorescence in my assay. How can I reduce it?
A2: High background fluorescence can mask the true signal from the enzyme activity.
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Substrate Purity: Ensure the purity of your fluorogenic substrate. Impurities can be fluorescent and contribute to high background.
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Buffer Components: Some buffer components can be autofluorescent. Test the fluorescence of your buffer alone.
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Plate Type: Use black, opaque-walled microplates specifically designed for fluorescence assays to minimize light scatter and well-to-well crosstalk.
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Blank Subtraction: Always include appropriate blank controls (e.g., buffer only, buffer with substrate but no enzyme) and subtract the average blank fluorescence from all other readings.
Data Presentation
Structure-Activity Relationship (SAR) of 2-Carbamoyl Morpholine Analogs
The following table summarizes the in vitro renin inhibitory activity of "this compound" (compound 26) and several of its analogs. The data highlights key structural modifications and their impact on potency.
| Compound | R1 | R2 | rh-renin IC50 (nM) | hPRA IC50 (nM) |
| 9 | H | H | 583 | - |
| 13 | H | Naphthalene | 30 | - |
| 14 | H | 7-methoxy-naphthalene | 13 | - |
| 15 | H | 6-methoxy-naphthalene | 1.8 | - |
| 16 | H | 6-ethoxy-naphthalene | 1.1 | - |
| 17 | F | 6-methoxy-naphthalene | 0.9 | - |
| 26 (this compound) | F | 6-ethoxy-naphthalene | 0.9 | 1.8 |
Data sourced from Iijima et al., ACS Med. Chem. Lett. 2022, 13, 8, 1351–1357.[1]
Experimental Protocols
In Vitro Renin Inhibition Assay (Fluorometric)
This protocol is adapted from standard fluorometric renin inhibitor screening assays.
Materials:
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Human recombinant renin
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Fluorogenic renin substrate (e.g., based on FRET)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)
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Test compounds (including "this compound" and analogs) dissolved in DMSO
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Positive control inhibitor (e.g., Aliskiren)
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96-well, black, flat-bottom microplate
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Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
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Prepare a working solution of human recombinant renin in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
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Prepare serial dilutions of the test compounds and controls in assay buffer. Ensure the final DMSO concentration is consistent and below 1%.
-
-
Assay Setup (per well):
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Add 50 µL of the appropriate test compound dilution, control, or buffer (for no-inhibitor control) to the wells.
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Add 25 µL of the renin working solution to all wells except the no-enzyme blank.
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Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
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Add 25 µL of the substrate working solution to all wells.
-
-
Measurement:
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Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
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Measure the fluorescence intensity kinetically over 60 minutes, with readings every 5 minutes. Use excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 340/490 nm).
-
-
Data Analysis:
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Determine the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.
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Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
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Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Assessment of Oral Bioavailability
A preliminary assessment of oral bioavailability can be guided by in vitro permeability assays.
Parallel Artificial Membrane Permeability Assay (PAMPA):
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Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates:
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The donor plate wells contain the test compound dissolved in a buffer at a relevant pH (e.g., pH 5.5 to mimic the upper intestine).
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The acceptor plate wells contain a buffer at a physiological pH (e.g., pH 7.4).
-
-
Assay: The donor plate is placed on top of the acceptor plate, allowing the compound to permeate through the artificial membrane.
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Incubation: The plate sandwich is incubated for a defined period (e.g., 4-16 hours) at room temperature.
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Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
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Permeability Calculation: The effective permeability (Pe) is calculated. Compounds with high Pe values are more likely to be well-absorbed in the intestine.
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of this compound.
References
- 1. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. (CHEMBL5143745) - ChEMBL [ebi.ac.uk]
Technical Support Center: Troubleshooting "Renin Inhibitor-1" Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Renin inhibitor-1" enzymatic assays. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the "this compound" enzymatic assay?
A1: The "this compound" enzymatic assay is a fluorescence-based assay that utilizes Förster Resonance Energy Transfer (FRET). The assay employs a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the peptide substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the renin activity. Renin inhibitors will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal.
Q2: What are the key components of a typical "this compound" enzymatic assay kit?
A2: A standard kit typically includes:
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Renin Enzyme: Recombinant human renin.
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FRET Substrate: A synthetic peptide with a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).
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Assay Buffer: Optimized for renin activity.
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Inhibitor Control: A known renin inhibitor, such as Aliskiren, for validating the assay.[1]
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Solvent: For dissolving the inhibitor.
Q3: What are the optimal storage and handling conditions for the renin enzyme?
A3: Renin is a temperature-sensitive enzyme.[2] It is crucial to store the enzyme at -80°C to maintain its activity.[1] Avoid repeated freeze-thaw cycles, which can lead to a significant loss of activity.[1] When in use, the enzyme should be kept on ice. Direct renin is stable in K2EDTA tubes at room temperature for up to four hours before centrifugation and separation.[3] For longer storage, plasma samples should be rapidly frozen and stored at -70°C or -80°C.[4]
Q4: How should I prepare my test compounds (potential inhibitors)?
A4: Dissolve your test compounds in a suitable solvent, such as DMSO, at a high concentration to create a stock solution.[1] Subsequent dilutions should be made in the assay buffer to achieve the desired final concentrations in the assay wells. It is important to ensure that the final solvent concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity.
Q5: How do I calculate the percentage of renin inhibition?
A5: The percentage of inhibition can be calculated using the following formula:
Where:
-
Fluorescence with Inhibitor: The fluorescence reading from the wells containing the renin enzyme, substrate, and your test inhibitor.
-
Fluorescence without Inhibitor (Positive Control): The fluorescence reading from the wells containing the renin enzyme and substrate, but no inhibitor.
-
Blank (Negative Control): The fluorescence reading from the wells containing the substrate and assay buffer, but no renin enzyme.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your "this compound" enzymatic assays.
Problem 1: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Autofluorescence of test compounds. | Run a control with the test compound and substrate in the absence of the renin enzyme. If high fluorescence is observed, the compound may be autofluorescent at the assay wavelengths. Consider using a different assay or correcting for the compound's intrinsic fluorescence. |
| Contaminated reagents or buffer. | Use fresh, high-purity reagents and water to prepare buffers. Filter-sterilize buffers if necessary. |
| Incorrect microplate type. | For fluorescence assays, use black, opaque-walled microplates to minimize light scatter and background fluorescence.[5] |
| Substrate degradation. | Protect the FRET substrate from light to prevent photobleaching and degradation, which can lead to increased background fluorescence. Prepare fresh substrate dilutions for each experiment. |
Problem 2: Low or No Signal (Low Fluorescence Intensity)
| Possible Cause | Recommended Solution |
| Inactive renin enzyme. | Ensure proper storage and handling of the renin enzyme (see FAQ 3). Avoid repeated freeze-thaw cycles.[1] Verify enzyme activity using a positive control with a known inhibitor. |
| Incorrect assay temperature. | Renin activity is temperature-dependent. The optimal temperature for rennet is 42°C, but for many commercial assays, 37°C is recommended.[6] Ensure the microplate reader is pre-warmed to the correct temperature. |
| Incorrect pH of the assay buffer. | The optimal pH for renin activity is generally between 5.3 and 6.3.[6] Verify the pH of your assay buffer. |
| Degraded FRET substrate. | Store the substrate according to the manufacturer's instructions, protected from light. Prepare fresh dilutions before each experiment. |
| Incorrect wavelength settings on the plate reader. | Ensure the excitation and emission wavelengths on the microplate reader are set correctly for the specific fluorophore used in the assay (e.g., Ex/Em = 328/552 nm for EDANS/DABCYL).[1] |
Problem 3: Inconsistent Replicates (High Variability)
| Possible Cause | Recommended Solution |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. When possible, prepare a master mix of reagents to be added to all wells to minimize pipetting variability.[5] |
| Incomplete mixing of reagents in the wells. | Gently mix the contents of the wells after adding all reagents, for example, by using a plate shaker for a few seconds. Avoid introducing bubbles. |
| Temperature gradients across the microplate. | Ensure the entire plate is at a uniform temperature during incubation and reading. Incubate the plate in a temperature-controlled environment. |
| Edge effects on the microplate. | Evaporation can occur in the outer wells of a microplate, leading to changes in reagent concentrations. To minimize this, avoid using the outermost wells or fill them with buffer or water. |
| Enzyme instability during the assay. | Prepare the diluted enzyme solution just before use and keep it on ice. Renin may lose activity over time at room temperature.[7] |
Problem 4: Unexpected Inhibitor Potency (IC50 values)
| Possible Cause | Recommended Solution |
| Incorrect inhibitor concentrations. | Carefully prepare serial dilutions of your inhibitor. Verify the concentration of your stock solution. |
| Inhibitor solubility issues. | Ensure your inhibitor is fully dissolved in the assay buffer at the tested concentrations. Some compounds may precipitate at higher concentrations. |
| Non-specific inhibition. | Some compounds can interfere with the assay through mechanisms other than direct renin inhibition (e.g., aggregating and sequestering the enzyme or substrate). Consider performing secondary assays to confirm the mechanism of action. |
| Incorrect data analysis. | Use appropriate non-linear regression analysis to fit the dose-response curve and calculate the IC50 value. Ensure you have a sufficient number of data points spanning the inhibition range (from no inhibition to maximal inhibition). |
Quantitative Data Summary
Table 1: Typical IC50 Values for Known Renin Inhibitors
| Inhibitor | Reported IC50 (nM) | Assay Type |
| Aliskiren | ~0.6 - 2.0 | FRET-based enzymatic assay |
| Remikiren | ~0.7 | Enzymatic assay |
| Enalkiren | ~12 | Enzymatic assay |
| Zankiren | ~0.6 | Enzymatic assay |
Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, pH, temperature). This table provides approximate values for comparison.
Table 2: Recommended Assay Parameters
| Parameter | Recommended Value/Range |
| Excitation Wavelength (EDANS) | 328 - 340 nm |
| Emission Wavelength (EDANS) | 552 - 590 nm |
| Incubation Temperature | 37°C |
| Incubation Time | 30 - 60 minutes |
| Final DMSO Concentration | ≤ 1% |
Experimental Protocols
Detailed Methodology for a "this compound" FRET-based Assay
This protocol is a general guideline. Always refer to the specific instructions provided with your assay kit.
1. Reagent Preparation:
-
Assay Buffer: Prepare the assay buffer according to the kit instructions. Ensure it is at room temperature before use.
-
Renin Enzyme: Reconstitute the lyophilized renin enzyme with the provided buffer to create a stock solution. Aliquot and store at -80°C. On the day of the experiment, dilute the renin stock solution to the working concentration with cold assay buffer. Keep the diluted enzyme on ice.
-
FRET Substrate: Prepare a working solution of the FRET substrate by diluting the stock solution in the assay buffer. Protect the solution from light.
-
Test Inhibitors: Prepare a dilution series of your test compounds in assay buffer from a concentrated stock solution (e.g., in DMSO).
-
Positive Control: Prepare a dilution series of a known renin inhibitor (e.g., Aliskiren) in the same manner as the test inhibitors.
2. Assay Procedure (96-well plate format):
-
Add Assay Components:
-
Blank (Negative Control): Add 50 µL of assay buffer.
-
Positive Control (No Inhibitor): Add 40 µL of assay buffer and 10 µL of solvent (e.g., DMSO).
-
Inhibitor Wells: Add 40 µL of the diluted test inhibitor or positive control inhibitor.
-
-
Add Renin Enzyme:
-
To all wells except the Blank, add 10 µL of the diluted renin enzyme solution.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of the FRET substrate working solution to all wells. The total volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity in a microplate reader pre-set to 37°C. Use the appropriate excitation and emission wavelengths for the fluorophore.
-
For kinetic assays, record the fluorescence every 1-2 minutes for 30-60 minutes. For endpoint assays, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) protected from light, and then measure the final fluorescence.
-
3. Data Analysis:
-
Subtract Background: Subtract the average fluorescence of the Blank wells from all other readings.
-
Calculate Percent Inhibition: Use the formula provided in FAQ 5.
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the point of intervention for this compound.
References
- 1. abcam.com [abcam.com]
- 2. Plasma Renin Measurement in the Management of Hypertension: The V and R Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Clinical Impact of Sample Storage at −20 °C on Renin Reference Intervals and Aldosterone–Renin Ratio Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Rennin - Creative Enzymes [creative-enzymes.com]
- 7. Stability of direct renin concentration and plasma renin activity in EDTA whole blood and plasma at ambient and refrigerated temperatures from 0 to 72 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to decrease the lipophilicity of renin inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on renin inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of decreasing the lipophilicity of renin inhibitors to improve their pharmacokinetic profiles.
Frequently Asked Questions (FAQs)
Q1: Why is reducing the lipophilicity of renin inhibitors a critical step in drug development?
A1: High lipophilicity in early-generation renin inhibitors has been a significant hurdle, often leading to poor oral bioavailability.[1][2] Highly lipophilic compounds tend to have low aqueous solubility, high plasma protein binding, and rapid metabolism, all of which can limit their therapeutic effectiveness.[3][4] By reducing lipophilicity, researchers aim to improve a compound's solubility, decrease metabolic turnover, and ultimately enhance its oral bioavailability.[5]
Q2: What are the primary molecular strategies to decrease the lipophilicity of a renin inhibitor?
A2: Several medicinal chemistry strategies can be employed to decrease the lipophilicity of a renin inhibitor. These include:
-
Introduction of Polar Functional Groups: Incorporating polar groups such as hydroxyls (-OH), amines (-NH2), or amides (-CONH2) can increase the hydrophilicity of the molecule.
-
Heterocyclic Core Modifications: Replacing lipophilic aromatic rings with more polar heterocyclic systems (e.g., piperidines, morpholines) can effectively lower the overall lipophilicity.[6]
-
Creation of Zwitterions: Introducing both acidic and basic centers to create a zwitterionic molecule can improve solubility and reduce lipophilicity.[7]
-
Bioisosteric Replacements: Replacing lipophilic moieties with more polar bioisosteres that maintain the necessary interactions with the renin active site.
-
Bridging Saturated Heterocycles: Introducing a one-carbon bridge across saturated heterocycles like morpholines and piperazines has been shown to counterintuitively reduce lipophilicity.[8][9]
Q3: How does a reduction in lipophilicity affect the potency of a renin inhibitor?
A3: The relationship between lipophilicity and potency is complex and not always linear. While reducing lipophilicity is often necessary for better pharmacokinetic properties, it can sometimes lead to a decrease in binding affinity to the target. This is because the active site of renin has hydrophobic pockets, and some degree of lipophilicity is required for optimal interaction.[10] Therefore, a careful balance must be struck between reducing lipophilicity and maintaining potent renin inhibition. Quantitative structure-activity relationship (QSAR) studies have shown that for some renin inhibitors, inhibitory activity is dependent on molecular weight and the electronic effects of side chains.[11]
Q4: My lead compound has high in vitro potency but poor oral bioavailability. Could high lipophilicity be the cause, and what are my next steps?
A4: Yes, high lipophilicity is a common reason for the disconnect between in vitro potency and in vivo efficacy, particularly for oral administration. The first step is to experimentally determine the lipophilicity of your compound, typically by measuring its logP or logD value. If the value is high (e.g., logP > 5), it is a strong indicator that lipophilicity may be contributing to the poor bioavailability.
Your next steps should involve a structure-activity relationship (SAR) study to identify which parts of the molecule are contributing most to the high lipophilicity. You can then systematically apply the strategies mentioned in Q2 to modify the compound and synthesize analogs with lower lipophilicity. It is crucial to monitor the in vitro potency of these new analogs to ensure that the modifications have not significantly compromised the compound's ability to inhibit renin.
Troubleshooting Guides
Issue 1: A newly synthesized analog with reduced calculated logP (cLogP) shows no improvement in oral bioavailability.
-
Possible Cause 1: Inaccurate cLogP Prediction. Calculated logP values are estimations and may not accurately reflect the true lipophilicity of the molecule, especially for complex structures.
-
Solution: Experimentally determine the logD at a physiological pH (e.g., 7.4) using the shake-flask method or a validated HPLC method. This will provide a more accurate measure of the compound's lipophilicity in a biological context.
-
-
Possible Cause 2: Other Limiting Factors. Poor oral bioavailability can be multifactorial. Other factors such as poor membrane permeability, high first-pass metabolism, or efflux by transporters (like P-glycoprotein) could be the primary issue, even with reduced lipophilicity.
-
Solution: Conduct in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to investigate these other factors. Permeability assays (e.g., Caco-2), metabolic stability assays (using liver microsomes), and transporter interaction studies can help identify the root cause.
-
-
Possible Cause 3: Insufficient Reduction in Lipophilicity. The reduction in lipophilicity achieved may not be significant enough to overcome the "lipophilicity cliff" for oral absorption.
-
Solution: Attempt more substantial modifications to further decrease lipophilicity, such as introducing ionizable groups or larger polar fragments, while continuously monitoring the impact on potency.
-
Issue 2: Modifications to decrease lipophilicity have resulted in a significant loss of in vitro potency.
-
Possible Cause 1: Disruption of Key Hydrophobic Interactions. The modifications may have removed or altered a lipophilic group that is essential for binding to a hydrophobic pocket in the renin active site.
-
Solution: Utilize molecular modeling and structural biology (if a co-crystal structure is available) to understand the binding mode of your inhibitor. This can help identify which lipophilic interactions are critical for potency. Design new analogs that introduce polarity in regions of the molecule that do not make critical hydrophobic contacts with the target.
-
-
Possible Cause 2: Unfavorable Conformational Changes. The new polar group may be inducing an unfavorable conformation of the inhibitor for binding.
-
Solution: Explore different positions for introducing polar groups. Sometimes, moving a polar substituent to a different part of the scaffold can reduce lipophilicity without negatively impacting the binding conformation.
-
-
Possible Cause 3: Introduction of Steric Hindrance. The newly introduced group might be sterically clashing with the protein.
-
Solution: Opt for smaller polar groups or use isosteres that are sterically less demanding.
-
Data Presentation
Table 1: Impact of Structural Modifications on Lipophilicity and Potency of 2-Carbamoyl Morpholine Renin Inhibitors
| Compound | Modification | ClogP | rh-renin IC50 (nM) | hPRA IC50 (nM) |
| 15 | Original Ester | 2.30 | 1.4 | 4.7 |
| 26 | Replacement of α-methylene of the ester with a carbamate NH group | 2.18 | 0.1 | 0.1 |
Data sourced from a study on novel 2-carbamoyl morpholine derivatives as renin inhibitors.[3]
Experimental Protocols
Protocol 1: Determination of Lipophilicity (logD) by the Shake-Flask Method
This protocol is a standard method for the experimental determination of the octanol-water distribution coefficient (logD).
Materials:
-
Test compound
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the pre-saturated n-octanol and aqueous buffer by mixing equal volumes of each and shaking vigorously for at least 24 hours. Allow the phases to separate completely before use.
-
-
Partitioning Experiment:
-
Add a small aliquot of the test compound stock solution to a vial containing a known volume of the pre-saturated aqueous buffer.
-
Add an equal volume of the pre-saturated n-octanol to the vial.
-
Cap the vial tightly and vortex vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
-
Phase Separation:
-
Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the n-octanol and aqueous phases.
-
-
Quantification:
-
Carefully withdraw a sample from both the n-octanol and the aqueous layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Calculation of logD:
-
The distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: D = [Compound]octanol / [Compound]aqueous
-
The logD is the logarithm of the distribution coefficient: logD = log10(D)
-
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for renin inhibitors.
Caption: Experimental workflow for the determination of logD using the shake-flask method.
Caption: Decision-making workflow for reducing the lipophilicity of renin inhibitors.
References
- 1. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 3. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of inhibitors of human renin with high oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative structure-activity relationships of renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Renin Inhibitors: Aliskiren vs. A Novel Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established direct renin inhibitor, Aliskiren, against a hypothetical novel compound, "Renin inhibitor-1." The purpose of this document is to offer a framework for evaluating the efficacy of new renin inhibitors by benchmarking their performance against the existing clinical standard. The data presented for Aliskiren is based on published experimental and clinical findings, while the data for "this compound" is illustrative, representing a target profile for a next-generation therapeutic.
Mechanism of Action: Targeting the Rate-Limiting Step of the RAAS
Both Aliskiren and the hypothetical "this compound" are designed to directly inhibit the enzymatic activity of renin, the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3][4] By binding to the active site of renin, these inhibitors prevent the conversion of angiotensinogen to angiotensin I, leading to a downstream reduction in angiotensin II and aldosterone levels.[2][5] This mechanism ultimately results in vasodilation and a decrease in blood pressure.
The blockade of the RAAS at its origin is a key therapeutic strategy in managing hypertension and related cardiovascular conditions.[1][6] Unlike Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin II Receptor Blockers (ARBs), direct renin inhibitors prevent the compensatory rise in plasma renin activity from leading to an increase in angiotensin I levels.[7]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition for Aliskiren and "this compound".
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize key efficacy parameters for Aliskiren, based on published literature, and provide a target profile for "this compound".
Table 1: In Vitro Potency
| Parameter | Aliskiren | "this compound" (Target) |
| IC50 (Human Renin) | 0.6 nmol/L[8][9] | < 0.5 nmol/L |
| Target Specificity | High specificity for renin[9] | High specificity for renin, minimal off-target activity |
Table 2: In Vivo Efficacy in Animal Models (e.g., Hypertensive Rat Model)
| Parameter | Aliskiren | "this compound" (Target) |
| Blood Pressure Reduction (Systolic/Diastolic) | Significant, dose-dependent reduction[1] | Greater or equivalent reduction at lower doses |
| Plasma Renin Activity (PRA) Reduction | > 50-80% reduction[10] | > 80% sustained reduction |
| Oral Bioavailability | ~2.5%[3][8] | > 10% |
| Half-life | ~24-40 hours[1][11] | > 24 hours |
Table 3: Clinical Efficacy in Humans (Monotherapy)
| Parameter | Aliskiren (150-300 mg/day) | "this compound" (Target) |
| Mean Sitting Diastolic BP Reduction | 9-12 mm Hg[10] | > 12 mm Hg |
| Mean Sitting Systolic BP Reduction | 12-16 mm Hg[10] | > 16 mm Hg |
| Responder Rate | ~81.5% (with potential add-on therapy)[12] | > 85% (as monotherapy) |
| Adverse Event Profile | Generally well-tolerated, similar to placebo[3][11] | Superior or equivalent safety profile to Aliskiren |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of renin inhibitors. Below are standardized protocols for key experiments.
1. In Vitro Renin Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human renin.
-
Materials: Recombinant human renin, a synthetic angiotensinogen substrate (e.g., a FRET-based substrate), test compound ("this compound"), Aliskiren (as a positive control), assay buffer (e.g., Tris-HCl with BSA), and a microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound and Aliskiren.
-
In a microplate, add the renin enzyme to the assay buffer.
-
Add the different concentrations of the test compound or Aliskiren to the wells and incubate for a pre-determined time to allow for binding.
-
Initiate the enzymatic reaction by adding the angiotensinogen substrate.
-
Monitor the cleavage of the substrate over time using a microplate reader (e.g., by measuring the change in fluorescence).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. In Vivo Blood Pressure Measurement in a Hypertensive Animal Model
-
Objective: To evaluate the antihypertensive effect of the test compound in a relevant animal model (e.g., spontaneously hypertensive rats or transgenic rats expressing human renin and angiotensinogen).[1]
-
Materials: Hypertensive animal models, test compound ("this compound"), Aliskiren (as a positive control), vehicle control, and a system for continuous blood pressure monitoring (e.g., radiotelemetry).
-
Procedure:
-
Implant radiotelemetry transmitters into the animals for continuous monitoring of blood pressure and heart rate.
-
Allow the animals to recover from surgery and acclimatize.
-
Record baseline blood pressure and heart rate for a defined period.
-
Administer the test compound, Aliskiren, or vehicle to different groups of animals via oral gavage.
-
Continuously monitor blood pressure and heart rate for at least 24 hours post-dosing.
-
Analyze the data to determine the maximum reduction in blood pressure and the duration of the antihypertensive effect.
-
At the end of the study, blood samples can be collected to measure plasma renin activity and drug concentration.
-
Caption: A generalized experimental workflow for the preclinical evaluation of a novel renin inhibitor.
Conclusion
Aliskiren has established a benchmark for the efficacy and safety of direct renin inhibitors in the treatment of hypertension.[11][13] For a new agent like "this compound" to represent a significant advancement, it would need to demonstrate superiority in key areas such as in vitro potency, in vivo efficacy at lower doses, and improved pharmacokinetic properties, particularly oral bioavailability. The experimental protocols and comparative data presented in this guide provide a robust framework for the systematic evaluation of such novel compounds, facilitating the development of the next generation of RAAS-targeting therapeutics.
References
- 1. Aliskiren--mode of action and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsat.org [ijsat.org]
- 3. Aliskiren: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Renin Inhibition with Aliskiren: A Decade of Clinical Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral Direct Renin Inhibition: Premise, Promise, and Potential Limitations of a New Class of Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of the tolerability of the direct renin inhibitor aliskiren and lisinopril in patients with severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Renin Inhibitor Classes for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals, this document provides an objective comparison of different classes of renin inhibitors, supported by experimental data. It details their performance against other renin-angiotensin-system (RAS) inhibitors, outlines key experimental protocols, and visualizes relevant biological pathways and workflows.
The renin-angiotensin system is a critical regulator of blood pressure and cardiovascular homeostasis.[1] Renin, an aspartyl protease, catalyzes the first and rate-limiting step in this cascade, making it a prime target for antihypertensive therapies.[2][3][4][5] This guide delves into a head-to-head comparison of various classes of renin inhibitors, providing valuable insights for researchers in the field.
Performance and Efficacy: A Comparative Overview
The development of renin inhibitors has progressed through several generations, from early peptide-based compounds to the orally active non-peptide inhibitors available today. A key measure of a renin inhibitor's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of renin's activity in vitro.
In Vitro Potency of Renin Inhibitors
| Inhibitor Class | Compound | IC50 (nmol/L) |
| First-Generation (Peptide) | Enalkiren | 14[2] |
| Second-Generation (Peptide-like) | Remikiren | 0.8[2][6] |
| Zankiren | 1.1[2] | |
| Third-Generation (Non-peptide) | Aliskiren | 0.6 - 1.5[2][3][7][8][9] |
This table summarizes the in vitro potency of different renin inhibitors against human renin.
Head-to-Head Clinical Performance: Direct Renin Inhibitors vs. ACE Inhibitors and ARBs
Clinical trials have extensively compared the third-generation direct renin inhibitor (DRI), aliskiren, with other RAS inhibitors, primarily Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs).
| Parameter | Direct Renin Inhibitor (Aliskiren) | ACE Inhibitor (e.g., Ramipril) | Angiotensin Receptor Blocker (e.g., Irbesartan, Valsartan) |
| Systolic Blood Pressure Reduction | Comparable or slightly greater reduction than ramipril.[2][3][7] Comparable reduction to irbesartan.[8] | Generally effective in reducing blood pressure. | Comparable blood pressure reduction to aliskiren.[8] |
| Plasma Renin Activity (PRA) | Significantly decreases PRA by up to 80-87.5%.[4][7] | Increases PRA.[2] | Markedly increases PRA (e.g., 175% with irbesartan).[2] |
| Angiotensin II Levels | Decreases Angiotensin II levels.[2][5] | Decreases Angiotensin II levels, but "angiotensin escape" can occur.[1] | Increases Angiotensin II levels due to blockade of the AT1 receptor feedback loop.[1][5] |
| Aldosterone Levels | Decreases aldosterone levels.[2][5] | Decreases aldosterone levels. | Can decrease aldosterone, but the effect may be less sustained than with DRIs.[5] |
| Common Side Effects | Generally well-tolerated with a side-effect profile similar to placebo.[8] | Cough is a notable side effect.[3] | Lower incidence of cough compared to ACE inhibitors. |
This table provides a comparative summary of the clinical effects of different classes of RAS inhibitors.
Key Experimental Methodologies
Accurate and reproducible experimental protocols are crucial for the evaluation of renin inhibitors. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Renin Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of renin using a fluorogenic substrate.
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Test compounds (renin inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human recombinant renin in assay buffer.
-
Dissolve the fluorogenic substrate in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to triplicate wells:
-
Blank wells: Assay buffer and substrate.
-
Control (100% activity) wells: Assay buffer, renin, and vehicle (solvent used for test compounds).
-
Test wells: Assay buffer, renin, and test compound at various concentrations.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the renin solution to the control and test wells.
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 328/552 nm or 540/590 nm).[10][11]
-
Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).[10]
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Plasma Renin Activity (PRA) Assay (Radioimmunoassay)
This assay quantifies the enzymatic activity of renin in plasma by measuring the amount of angiotensin I generated.
Materials:
-
Plasma samples collected in EDTA tubes
-
Inhibitors of angiotensinases and converting enzyme (e.g., PMSF, EDTA, 8-hydroxyquinoline)
-
Incubation buffer (pH 5.7-6.0)
-
Angiotensin I radioimmunoassay (RIA) kit (containing 125I-labeled angiotensin I, angiotensin I antibody, and standards)
-
Gamma counter
Procedure:
-
Sample Collection and Preparation:
-
Collect blood in pre-chilled EDTA tubes and centrifuge at 4°C to separate plasma. Freeze plasma immediately if not assayed on the same day.[12]
-
Thaw frozen plasma samples rapidly at room temperature.
-
-
Angiotensin I Generation:
-
Divide each plasma sample into two aliquots. Keep one aliquot at 4°C (this serves as the baseline/blank).
-
To both aliquots, add inhibitors of angiotensinases and converting enzyme.
-
Incubate the second aliquot at 37°C for a defined period (e.g., 1.5 to 3 hours) to allow renin to generate angiotensin I.[12]
-
-
Radioimmunoassay:
-
Following incubation, stop the enzymatic reaction by placing the tubes on ice.
-
Perform the radioimmunoassay for angiotensin I on both the 4°C and 37°C aliquots according to the RIA kit manufacturer's instructions. This typically involves:
-
Adding 125I-labeled angiotensin I and the specific antibody to the samples and standards.
-
Incubating to allow for competitive binding.
-
Separating the antibody-bound and free angiotensin I (e.g., using dextran-coated charcoal).[12]
-
-
-
Measurement and Calculation:
-
Measure the radioactivity of the bound fraction in a gamma counter.
-
Construct a standard curve using the angiotensin I standards.
-
Determine the concentration of angiotensin I in both the 4°C and 37°C aliquots from the standard curve.
-
Calculate the plasma renin activity as the difference in angiotensin I concentration between the 37°C and 4°C samples, expressed as ng of angiotensin I generated per mL of plasma per hour (ng/mL/hr).
-
In Vivo Blood Pressure Monitoring (Radiotelemetry)
Radiotelemetry is the gold standard for continuous and accurate blood pressure measurement in conscious, freely moving laboratory animals.[13]
Materials:
-
Implantable telemetry transmitter with a pressure-sensing catheter
-
Surgical instruments
-
Anesthesia
-
Analgesics
-
Receivers and data acquisition system
Surgical Protocol (Rat Model - Abdominal Aorta Implantation):
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and aseptically prepare the abdominal area.
-
-
Transmitter Implantation:
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Temporarily occlude blood flow in the aorta.
-
Create a small puncture in the aortic wall and insert the pressure-sensing catheter, advancing it cranially.
-
Secure the catheter in place with surgical glue and remove the occlusion.
-
Place the body of the transmitter into the peritoneal cavity and suture it to the abdominal wall.[13][14][15]
-
Close the muscle and skin layers with sutures.
-
-
Post-Operative Care:
-
Administer analgesics as required.
-
Allow the animal to recover for at least 7-10 days before starting blood pressure recordings to ensure stabilization.[14]
-
-
Data Acquisition:
-
House the rat in a cage placed on a receiver that wirelessly collects the blood pressure data from the implanted transmitter.
-
Record blood pressure, heart rate, and activity continuously.
-
Visualizing Key Concepts
Diagrams are essential tools for understanding complex biological systems and experimental processes.
digraph "Renin-Angiotensin System" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes
Angiotensinogen [label="Angiotensinogen", fillcolor="#F1F3F4", fontcolor="#202124"];
Angiotensin_I [label="Angiotensin I", fillcolor="#F1F3F4", fontcolor="#202124"];
Angiotensin_II [label="Angiotensin II", fillcolor="#FBBC05", fontcolor="#202124"];
AT1_Receptor [label="AT1 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"];
Vasoconstriction [label="Vasoconstriction", fillcolor="#F1F3F4", fontcolor="#202124"];
Aldosterone [label="Aldosterone Secretion", fillcolor="#F1F3F4", fontcolor="#202124"];
Increased_BP [label="Increased Blood Pressure", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Renin [label="Renin", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
ACE [label="ACE", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Inhibitor Nodes
Renin_Inhibitors [label="Direct Renin Inhibitors\n(e.g., Aliskiren)", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", penwidth=2, pencolor="#EA4335"];
ACE_Inhibitors [label="ACE Inhibitors\n(e.g., Ramipril)", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", penwidth=2, pencolor="#EA4335"];
ARBs [label="ARBs\n(e.g., Losartan)", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", penwidth=2, pencolor="#EA4335"];
// Edges
Angiotensinogen -> Angiotensin_I [label=" Cleavage", arrowhead=vee, color="#4285F4"];
Renin -> Angiotensin_I [arrowhead=none, style=invis];
Angiotensin_I -> Angiotensin_II [label=" Conversion", arrowhead=vee, color="#34A853"];
ACE -> Angiotensin_II [arrowhead=none, style=invis];
Angiotensin_II -> AT1_Receptor [label=" Binds to", arrowhead=vee, color="#202124"];
AT1_Receptor -> Vasoconstriction [arrowhead=vee, color="#202124"];
AT1_Receptor -> Aldosterone [arrowhead=vee, color="#202124"];
Vasoconstriction -> Increased_BP [arrowhead=vee, color="#202124"];
Aldosterone -> Increased_BP [arrowhead=vee, color="#202124"];
// Inhibition Edges
Renin_Inhibitors -> Renin [label=" Inhibit", arrowhead=tee, color="#EA4335", style=dashed];
ACE_Inhibitors -> ACE [label=" Inhibit", arrowhead=tee, color="#EA4335", style=dashed];
ARBs -> AT1_Receptor [label=" Block", arrowhead=tee, color="#EA4335", style=dashed];
// Positioning
{rank=same; Renin_Inhibitors; Renin;}
{rank=same; ACE_Inhibitors; ACE;}
{rank=same; ARBs; AT1_Receptor;}
}
Caption: Preclinical workflow for the discovery and evaluation of novel renin inhibitors.
References
- 1. Is aliskiren superior to inhibitors of angiotensin-converting enzyme and angiotensin receptor blockers in renin-angiotensin system blockade? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor remikiren (Ro 42-5892) in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aliskiren, a novel orally effective renin inhibitor, exhibits similar pharmacokinetics and pharmacodynamics in Japanese and Caucasian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abcam.com [abcam.com]
- 11. content.abcam.com [content.abcam.com]
- 12. cdn.mdedge.com [cdn.mdedge.com]
- 13. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Direct Renin Inhibition Versus ACE Inhibition in Preclinical Models of Renal Disease
For researchers and drug development professionals, understanding the nuanced differences between therapeutic agents targeting the Renin-Angiotensin-Aldosterone System (RAAS) is paramount for advancing the treatment of chronic kidney disease (CKD). This guide provides an objective comparison of a direct renin inhibitor (represented by Aliskiren) and Angiotensin-Converting Enzyme (ACE) inhibitors in various preclinical renal disease models. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental designs.
Quantitative Data Summary
The following tables summarize the comparative effects of direct renin inhibitors and ACE inhibitors on key parameters in preclinical models of diabetic nephropathy.
Table 1: Effects on Blood Pressure and Albuminuria in Diabetic Rodent Models
| Model | Treatment Group | Dose & Duration | Systolic Blood Pressure (mmHg) | Urinary Albumin Excretion (UAE) / Albumin-to-Creatinine Ratio (ACR) | Reference |
| Diabetic Transgenic (mRen-2)27 Rats | Diabetic Control | - | 158 ± 5 | 25.4 ± 4.1 (mg/24h) | [1] |
| Aliskiren | 10 mg/kg/day (16 weeks) | 135 ± 4 | 10.1 ± 2.3 (mg/24h) | [1] | |
| Perindopril (ACEi) | 0.2 mg/kg/day (16 weeks) | 122 ± 3 | 9.8 ± 1.9 (mg/24h) | [1] | |
| db/db Mice | Diabetic Control (22 wks) | - | 118 ± 6 | 1250 ± 150 (µ g/24h ) | [2] |
| Aliskiren | 30 mg/kg/day (4 weeks) | Not significantly different from control | 540 ± 80* (µ g/24h ) | [2] | |
| Enalapril (ACEi) | 10 mg/kg/day (4 weeks) | Not significantly different from control | 680 ± 95* (µ g/24h ) | [2] |
*p < 0.05 vs. Diabetic Control
Table 2: Effects on Markers of Renal Fibrosis in Diabetic Rodent Models
| Model | Treatment Group | Renal TGF-β1 Expression | Renal PAI-1 Expression | Renal Fibronectin Expression | Reference |
| db/db Mice | Diabetic Control (22 wks) | Increased vs. non-diabetic | Increased vs. non-diabetic | Increased vs. non-diabetic | [3] |
| Aliskiren | Reduced vs. control | Reduced by 140% vs. 18 wk control | Reduced by 76% vs. 18 wk control | [3] | |
| Enalapril (ACEi) | Reduced vs. control | Reduced by 78.5% vs. 18 wk control | Reduced by 73.5% vs. 18 wk control | [3] |
Signaling Pathways and Mechanisms of Action
The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the points of intervention for direct renin inhibitors and ACE inhibitors. Overactivation of this system is a key driver of renal pathology in many forms of kidney disease.[4][5][6]
References
- 1. protocols.io [protocols.io]
- 2. Efficacy of aliskiren, compared with angiotensin II blockade, in slowing the progression of diabetic nephropathy in db/db mice: should the combination therapy be a focus? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of aliskiren, compared with angiotensin II blockade, in slowing the progression of diabetic nephropathy in db/db mice: should the combination therapy be a focus? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renal Masson Trichrome Staining Protocol - IHC WORLD [ihcworld.com]
- 5. mmpc.org [mmpc.org]
- 6. Urinary albumin and creatinine assay [bio-protocol.org]
Long-Term Efficacy of Aliskiren: A Comparative Analysis for Drug Development Professionals
An in-depth guide assessing the long-term performance of the direct renin inhibitor Aliskiren against other major antihypertensive agents, supported by clinical trial data and detailed experimental protocols.
This guide provides a comprehensive overview of the long-term efficacy and safety profile of Aliskiren, the first-in-class direct renin inhibitor, benchmarked against other established antihypertensive therapies such as angiotensin II receptor blockers (ARBs), angiotensin-converting enzyme (ACE) inhibitors, and diuretics. The following sections present quantitative data from key clinical trials, detailed experimental methodologies, and visual representations of the underlying biological pathways and study designs to support researchers, scientists, and drug development professionals in their assessment of this therapeutic agent.
Mechanism of Action: Direct Renin Inhibition
Aliskiren directly inhibits renin, the enzyme responsible for converting angiotensinogen to angiotensin I.[1][2] This action occurs at the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and fluid balance.[2][3][4] By blocking the initial step of the RAAS cascade, Aliskiren leads to a reduction in the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention.[1][2][3] This mechanism contrasts with ACE inhibitors and ARBs, which act at later stages in the pathway.[2]
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and points of inhibition.
Long-Term Efficacy: Comparative Clinical Trial Data
Multiple long-term studies have evaluated the antihypertensive efficacy of Aliskiren. The data below summarizes key findings from comparative trials.
Table 1: Aliskiren vs. Hydrochlorothiazide (HCTZ) - 12-Month Study
| Parameter | Aliskiren-Based Therapy | HCTZ-Based Therapy | p-value |
| Mean Blood Pressure Reduction at Week 26 (mmHg) | |||
| Systolic | -20.3 | -18.6 | <0.05 |
| Diastolic | -14.2 | -13.0 | <0.05 |
| Mean Blood Pressure Reduction at Week 52 (mmHg) | |||
| Systolic | -22.1 | -21.2 | Not Significant |
| Diastolic | -16.0 | -15.0 | <0.05 |
| Adverse Event Rate | 65.2% | 61.5% | Not Significant |
| Hypokalemia | 0.9% | 17.9% | <0.0001 |
| Data from a 12-month, randomized, double-blind trial.[5][6] Amlodipine was added if blood pressure was not controlled with monotherapy. |
Table 2: Aliskiren Monotherapy vs. Other Antihypertensives
| Comparison | Aliskiren Dose | Comparator Dose | Outcome |
| vs. Irbesartan | 150 mg | 150 mg | Comparable reduction in systolic and diastolic blood pressure.[7] |
| vs. Ramipril | 300 mg | 10 mg | Aliskiren showed greater maintenance of blood pressure lowering effect after a missed dose.[7] |
| vs. Losartan | 150-300 mg | 100 mg | Aliskiren demonstrated similar magnitude of blood pressure reduction.[8][9] |
| vs. HCTZ | 300 mg | 25 mg | Aliskiren was superior in reducing blood pressure at 12 weeks.[5] |
These findings are from various randomized controlled trials.
Safety and Tolerability in Long-Term Use
Long-term studies have generally shown Aliskiren to be well-tolerated, with an adverse event profile comparable to placebo and other antihypertensive agents.[7] However, the landmark ALTITUDE (Aliskiren Trial in Type 2 Diabetes Using Cardio-Renal Endpoints) trial was terminated prematurely.[7] This trial investigated the effects of adding Aliskiren to standard therapy (an ACE inhibitor or ARB) in high-risk patients with type 2 diabetes. The study was stopped due to an increased incidence of non-fatal stroke, renal complications, hyperkalemia, and hypotension in the Aliskiren group compared to placebo.[10] Consequently, the combination of Aliskiren with an ACE inhibitor or ARB is now contraindicated in patients with diabetes or moderate to severe renal impairment.[1]
Table 3: Adverse Events in Long-Term Studies
| Adverse Event | Aliskiren Monotherapy | ACE Inhibitors | ARBs |
| Overall Incidence | 33.7% (150mg) - 43.2% (300mg) | 60.1% | 53.9% |
| Serious Adverse Events | 3.4% | 2.4% | 8.4% |
| Cough | 3.7% | 12% | - |
| Hypotension | 7.6% | - | - |
| Peripheral Edema | 4.8% | - | - |
| Data from a meta-analysis of 12 randomized controlled trials.[7] |
Experimental Protocols
12-Month Randomized, Double-Blind Comparator Trial with Hydrochlorothiazide
-
Objective: To assess the long-term efficacy and safety of Aliskiren compared to hydrochlorothiazide in patients with essential hypertension.[5]
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.[5]
-
Patient Population: 1,124 patients with a mean sitting diastolic blood pressure of 95 to 109 mmHg.[5]
-
Methodology:
-
Run-in Phase: 2- to 4-week placebo run-in period.[5]
-
Randomization: Patients were randomized to receive once-daily Aliskiren 150 mg, HCTZ 12.5 mg, or placebo.[5]
-
Titration: At week 3, doses were force-titrated to Aliskiren 300 mg or HCTZ 25 mg. At week 6, patients on placebo were reassigned to one of the active treatment arms.[5]
-
Combination Therapy: From week 12, amlodipine 5 mg (titrated to 10 mg from week 18) was added for patients with uncontrolled blood pressure.[5]
-
-
Primary Endpoints: Change in mean sitting systolic and diastolic blood pressure from baseline at weeks 26 and 52.[5]
-
Analysis: Intent-to-treat population with the last observation carried forward method.[5]
Caption: Workflow of a 12-month comparative trial of Aliskiren vs. HCTZ.
The ALTITUDE Trial (Aliskiren Trial in Type 2 Diabetes Using Cardio-Renal Endpoints)
-
Objective: To determine if Aliskiren, added to conventional therapy (including an ACE inhibitor or ARB), reduces cardiovascular and renal morbidity and mortality in high-risk patients with type 2 diabetes.[11][12]
-
Study Design: An international, randomized, double-blind, placebo-controlled, parallel-group study.[11][12]
-
Patient Population: 8,600 patients with type 2 diabetes and evidence of kidney disease (albuminuria) or cardiovascular disease.[11][12]
-
Methodology:
-
Screening and Run-in: A 4 to 12-week run-in phase where patients' existing ACE inhibitor or ARB therapy was optimized.[10]
-
Randomization: Eligible patients were randomized to receive either Aliskiren 150 mg or a placebo, in addition to their standard care.[12]
-
Titration: After four weeks, the dose of Aliskiren was increased to 300 mg once daily.[12]
-
-
Primary Endpoint: A composite of cardiovascular death, resuscitated sudden death, non-fatal myocardial infarction, non-fatal stroke, unplanned hospitalization for heart failure, end-stage renal disease, or doubling of serum creatinine.[11]
-
Outcome: The trial was terminated early due to safety concerns, with no observed benefit in the primary endpoint.[10]
Conclusion
As a monotherapy, Aliskiren demonstrates long-term efficacy in blood pressure reduction, comparable to and in some cases superior to other first-line antihypertensive agents like HCTZ and ARBs.[5][7] Its unique mechanism of acting at the rate-limiting step of the RAAS is a key differentiator. However, the long-term safety profile, particularly in combination with other RAAS inhibitors (ACE inhibitors or ARBs) in high-risk populations such as those with diabetes and renal impairment, warrants significant caution. The findings from the ALTITUDE trial have placed important limitations on its use in dual RAAS blockade scenarios. For drug development professionals, Aliskiren serves as a crucial case study on the complexities of targeting the RAAS and the importance of large-scale, long-term outcome trials in defining the therapeutic window and appropriate patient populations for novel agents.
References
- 1. Aliskiren - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Aliskiren Fumarate? [synapse.patsnap.com]
- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 4. Aliskiren--mode of action and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term antihypertensive efficacy and safety of the oral direct renin inhibitor aliskiren: a 12-month randomized, double-blind comparator trial with hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aliskiren in hypertension: evidence for its potential therapeutic value - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. research.rug.nl [research.rug.nl]
- 12. academic.oup.com [academic.oup.com]
validation of "Renin inhibitor-1" as a tool compound for RAAS research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Renin inhibitor-1," a potent tool compound for studying the Renin-Angiotensin-Aldosterone System (RAAS), with other widely used research tools targeting this critical pathway. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate compounds for their studies.
Introduction to RAAS and the Role of Renin Inhibition
The Renin-Angiotensin-Aldosterone System (RAAS) is a crucial hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance. Dysregulation of the RAAS is implicated in the pathophysiology of hypertension, cardiovascular disease, and kidney disease. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I. This makes renin a prime target for therapeutic intervention and a key point of investigation in RAAS-related research.
Direct renin inhibitors block the RAAS at its origin, preventing the downstream production of both angiotensin I and angiotensin II.[1] This offers a potentially more complete blockade of the system compared to other inhibitors like Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs), which act at later stages of the cascade.[2]
"this compound": A Potent Tool for RAAS Research
"this compound" (also referred to as compound 26 in some literature) is a potent and orally active direct renin inhibitor developed for research purposes. It provides a valuable tool for investigating the physiological and pathological roles of the RAAS.
Comparative Analysis of RAAS-Targeting Tool Compounds
The selection of an appropriate tool compound is critical for the accuracy and reproducibility of research findings. This section compares "this compound" with other commonly used RAAS inhibitors in a research setting.
Table 1: In Vitro Potency of Selected RAAS Inhibitors
| Compound Class | Compound Name | Target | IC50 | Organism/System | Reference(s) |
| Direct Renin Inhibitor | This compound | Recombinant Human Renin | 0.9 nM | In vitro enzymatic assay | [3] |
| Human Plasma Renin Activity | 1.8 nM | Ex vivo plasma assay | [3] | ||
| Aliskiren | Recombinant Human Renin | 0.6 nM | In vitro enzymatic assay | [2] | |
| ACE Inhibitor | Captopril | Angiotensin-Converting Enzyme | 1.79 - 15.1 nM (synthetic substrate) | In vitro enzymatic assay | [4] |
| 16.71 µM (Angiotensin I as substrate) | In vitro enzymatic assay | [4] | |||
| Enalaprilat (active form of Enalapril) | Angiotensin-Converting Enzyme | - | - | [5] | |
| Angiotensin II Receptor Blocker (ARB) | Losartan | AT1 Receptor | 16.4 nM | In vitro binding assay | [6] |
| Valsartan | AT1 Receptor | - | - | [7][8] |
Note: IC50 values can vary depending on the assay conditions and substrates used. Direct comparison between different studies should be made with caution.
Selectivity Profile
An ideal tool compound should exhibit high selectivity for its intended target to minimize off-target effects that could confound experimental results.
-
Aliskiren : This direct renin inhibitor demonstrates high specificity for human renin, with minimal inhibitory activity against other aspartic proteases like cathepsin D and pepsin.[2]
-
ACE Inhibitors : These compounds generally show good selectivity for ACE over other enzymes.
-
ARBs : These molecules are highly selective for the AT1 receptor, with much lower affinity for the AT2 receptor.
Experimental Protocols for Evaluating RAAS Inhibitors
Reproducible and well-documented experimental protocols are fundamental to robust scientific research. Below are detailed methodologies for key experiments used in the characterization and comparison of RAAS inhibitors.
In Vitro Renin Activity Assay (Fluorogenic Substrate Method)
This assay measures the enzymatic activity of renin by detecting the cleavage of a fluorogenic substrate.
Principle: A synthetic peptide substrate containing a fluorescent reporter and a quencher is used. In its intact form, the fluorescence is quenched. Upon cleavage by renin, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence that is proportional to renin activity.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl).
-
Reconstitute the fluorogenic renin substrate and purified, activated renin enzyme in the assay buffer to the desired concentrations.
-
Prepare a stock solution of the inhibitor compound (e.g., "this compound," Aliskiren) in a suitable solvent (e.g., DMSO) and create a dilution series.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Inhibitor solution at various concentrations (or vehicle control)
-
Renin enzyme solution
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic renin substrate to each well.
-
Immediately begin monitoring the fluorescence intensity using a fluorescence plate reader (excitation ~340 nm, emission ~490 nm) at regular intervals for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell-Based Assay for Angiotensin II Production
This assay quantifies the production of angiotensin II by cultured cells that express components of the RAAS.
Principle: Cells are incubated with a renin substrate (angiotensinogen), and the amount of angiotensin II secreted into the culture medium is measured, typically by radioimmunoassay (RIA) or ELISA.
Protocol:
-
Cell Culture:
-
Culture cells known to express renin, angiotensinogen, and ACE (e.g., certain placental cell lines or primary kidney cells) in appropriate growth medium.[9]
-
Seed the cells in multi-well plates and grow to a suitable confluency.
-
-
Inhibition and Stimulation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of the test inhibitor (e.g., "this compound") for a defined period.
-
Add angiotensinogen to the medium to initiate the RAAS cascade.
-
Incubate for a specific time (e.g., 2-24 hours) to allow for angiotensin II production and secretion.
-
-
Quantification of Angiotensin II:
-
Collect the cell culture supernatant.
-
Measure the concentration of angiotensin II in the supernatant using a commercially available Angiotensin II RIA or ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the angiotensin II concentration to the amount of total cellular protein in each well.
-
Calculate the percentage of inhibition of angiotensin II production for each inhibitor concentration and determine the IC50 value.
-
In Vivo Model: L-NAME-Induced Hypertension in Rats
This is a widely used animal model to study hypertension and evaluate the efficacy of antihypertensive compounds.
Principle: Chronic administration of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS), leads to a sustained increase in blood pressure.
Protocol:
-
Animal Model Induction:
-
Treatment Groups:
-
Divide the hypertensive animals into groups:
-
Vehicle control (receiving the vehicle used to dissolve the test compounds).
-
Test compound group(s) (e.g., "this compound" at various doses).
-
Positive control group (e.g., a known antihypertensive agent like Captopril or Valsartan).
-
-
A normotensive control group (not receiving L-NAME) should also be included.
-
-
Drug Administration and Blood Pressure Measurement:
-
Administer the test compounds and controls daily via oral gavage or other appropriate route for the duration of the study (e.g., 2-4 weeks).
-
Measure systolic blood pressure and heart rate regularly (e.g., weekly) using a non-invasive tail-cuff method.
-
-
Data Analysis:
-
Compare the changes in blood pressure over time between the different treatment groups.
-
At the end of the study, tissues can be collected for further analysis (e.g., histological examination of the heart and kidneys, measurement of biochemical markers).
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and points of inhibition.
Caption: A typical experimental workflow for the evaluation of a novel renin inhibitor tool compound.
Caption: A logical comparison of different classes of RAAS-targeting tool compounds.
Conclusion
"this compound" is a highly potent tool compound for researchers investigating the RAAS. Its direct mechanism of action at the rate-limiting step of the cascade offers a distinct advantage for studies aiming to achieve a comprehensive blockade of this system. When selecting a tool compound, researchers should consider the specific goals of their study, the required potency and selectivity, and the most appropriate experimental models. This guide provides a foundational comparison to aid in this decision-making process, empowering researchers to conduct more precise and impactful studies on the role of the RAAS in health and disease.
References
- 1. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 3. New approaches targeting the renin-angiotensin system: inhibition of brain aminopeptidase A, ACE2 ubiquitination, and angiotensinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of enalapril and enalaprilat by enzyme linked immunosorbent assays: application to pharmacokinetic and pharmacodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Updated Report on Comparative Effectiveness of ACE inhibitors, ARBs, and Direct Renin Inhibitors for Patients with Essential Hypertension: Much More Data, Little New Information - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of low-dose valsartan and enalapril improves endothelial dysfunction and coronary reserve in Nomega-nitro-L-arginine methyl ester-treated spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of valsartan versus enalapril in heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of the Renin-Angiotensin System in a Human Placental Cell Line | Clinical Medicine & Research [clinmedres.org]
- 10. tandfonline.com [tandfonline.com]
- 11. l-name-induced hypertensive rats: Topics by Science.gov [science.gov]
- 12. Ellagic Acid Prevents L-NAME-Induced Hypertension via Restoration of eNOS and p47phox Expression in Rats [mdpi.com]
- 13. Frontiers | Hypertensive Rats Treated Chronically With Nω-Nitro-L-Arginine Methyl Ester (L-NAME) Induced Disorder of Hepatic Fatty Acid Metabolism and Intestinal Pathophysiology [frontiersin.org]
- 14. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aliskiren: In Vitro Potency and In Vivo Efficacy in Renin Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the renin inhibitor Aliskiren ("Renin inhibitor-1") with other renin inhibitors, supported by experimental data. The focus is on its in vitro and in vivo potency, offering a comprehensive overview for preclinical and clinical research contexts.
Aliskiren, the first orally active direct renin inhibitor to receive clinical approval, represents a significant advancement in the therapeutic blockade of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] Unlike other RAAS-targeting drugs such as ACE inhibitors or angiotensin receptor blockers, Aliskiren acts at the initial, rate-limiting step of this critical blood pressure-regulating cascade.[2] This guide delves into the quantitative measures of its potency both in enzymatic assays and in living organisms, providing a clear comparison with earlier-generation renin inhibitors.
In Vitro Potency: A Quantitative Comparison
The in vitro potency of a renin inhibitor is typically determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the renin enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Aliskiren demonstrates high potency against human renin, a key factor that compensates for its relatively low oral bioavailability.[3][4]
The following table summarizes the in vitro potency of Aliskiren in comparison to other renin inhibitors.
| Compound | In Vitro IC50 (nmol/L) |
| Aliskiren | 0.6 [3] |
| Remikiren | 0.8[3] |
| Zankiren | 1.1[3] |
| Enalkiren | 14[3] |
In Vivo Efficacy: From Animal Models to Clinical Trials
The in vivo efficacy of Aliskiren has been demonstrated through dose-dependent reductions in blood pressure in both preclinical animal models and human clinical trials.[5][6]
Preclinical Evaluation in Hypertensive Rat Models
In spontaneously hypertensive rats, Aliskiren has been shown to effectively lower blood pressure in a dose-dependent manner.[7]
| Animal Model | Compound | Dose | Route of Administration | Blood Pressure Reduction |
| Spontaneously Hypertensive Rats | Aliskiren | 10-100 mg/kg/day | Subcutaneous osmotic minipumps | Dose-dependent decrease[7] |
Clinical Efficacy in Hypertensive Patients
Clinical trials in patients with mild-to-moderate hypertension have consistently shown significant, dose-dependent reductions in both systolic and diastolic blood pressure with once-daily oral administration of Aliskiren.[1][8]
| Patient Population | Compound | Dose (once daily) | Change in Daytime Systolic BP (mm Hg) | Change in Mean Sitting Diastolic BP (mm Hg) |
| Mild-to-moderate hypertension | Aliskiren | 75 mg | -5.3[6] | - |
| Mild-to-moderate hypertension | Aliskiren | 150 mg | -8.0[6] | -9.3[1] |
| Mild-to-moderate hypertension | Aliskiren | 300 mg | -11.0[6] | -11.8[1] |
| Mild-to-moderate hypertension | Placebo | - | - | -6.3[1] |
Experimental Protocols
In Vitro Renin Inhibition Assay
Objective: To determine the IC50 value of a test compound against recombinant human renin.
Principle: This assay typically utilizes a synthetic fluorogenic substrate for renin. When cleaved by renin, the substrate releases a fluorescent signal. The presence of a renin inhibitor prevents this cleavage, leading to a decrease in fluorescence that is proportional to the inhibitor's potency.
Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Test compound (e.g., Aliskiren) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic renin substrate, and the various concentrations of the test compound. Include wells with no inhibitor (positive control) and wells with no enzyme (background control).
-
Pre-incubate the plate at 37°C for a short period.
-
Initiate the enzymatic reaction by adding recombinant human renin to all wells except the background controls.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/552 nm) over a set period.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of renin inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats
Objective: To evaluate the effect of a test compound on blood pressure in a hypertensive animal model.
Principle: Spontaneously hypertensive rats (SHR) are a commonly used model for genetic hypertension. Blood pressure can be measured non-invasively using the tail-cuff method or invasively via radiotelemetry or an indwelling arterial catheter for continuous monitoring.[9][10][11]
Materials:
-
Spontaneously hypertensive rats
-
Test compound (e.g., Aliskiren)
-
Vehicle control
-
Method of administration (e.g., oral gavage, subcutaneous osmotic minipumps)
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry system)
Procedure (using radiotelemetry):
-
Surgically implant a radiotelemetry transmitter into the abdominal aorta of the SHR under anesthesia. Allow for a recovery period of at least one week.
-
Acclimatize the rats to the experimental conditions and record baseline blood pressure and heart rate.
-
Administer the test compound or vehicle to the rats according to the study design (e.g., once daily oral gavage for a set number of weeks).
-
Continuously monitor blood pressure and heart rate via the radiotelemetry system throughout the study period.
-
Analyze the data to determine the change in blood pressure from baseline for each treatment group.
-
At the end of the study, animals are euthanized according to approved ethical protocols.
Visualizing Key Processes and Pathways
To further elucidate the context of renin inhibition and the experimental approaches, the following diagrams illustrate the RAAS pathway and the workflows for in vitro and in vivo potency assessment.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway and the site of action for renin inhibitors.
Caption: Experimental workflow for the in vitro renin inhibition assay.
Caption: Experimental workflow for in vivo blood pressure measurement in hypertensive rats.
References
- 1. Aliskiren, a novel orally effective renin inhibitor, provides dose-dependent antihypertensive efficacy and placebo-like tolerability in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 11. iworx.com [iworx.com]
Safety Operating Guide
Navigating the Disposal of Renin Inhibitor-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of potent, biologically active compounds like Renin inhibitor-1 is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to ensure the safe handling and disposal of this small molecule inhibitor.
Important Note: this compound, also identified by its CAS number 1093082-54-2, is a potent research chemical.[1][2] The primary source of specific disposal information is its Safety Data Sheet (SDS), which should be obtained from the supplier. The following procedures are based on general best practices for hazardous chemical waste disposal and should be supplemented with the information from the SDS and your institution's specific protocols.
Quantitative Data on Chemical Waste Disposal
While specific quantitative data for this compound is not publicly available without its SDS, general guidelines for laboratory chemical waste provide a framework for safe disposal volumes and practices.
| Parameter | Guideline | Rationale |
| Sink Disposal | Strictly prohibited for hazardous chemicals.[3][4][5] | Prevents contamination of waterways and damage to the sewer system. This compound is intended for research and its environmental impact is not fully characterized. |
| Solid Waste (Trash) | Not suitable for disposal in regular trash.[3][6] | Prevents accidental exposure to personnel handling the waste and environmental contamination. |
| Aqueous Solutions | Must be collected as hazardous chemical waste. | Dilute solutions of some non-hazardous chemicals may be drain-disposable with copious amounts of water if the pH is neutral, but this does not apply to potent inhibitors.[6] |
| Contaminated Labware | Segregate and dispose of as chemically contaminated waste.[4] | Items such as pipette tips, gloves, and empty vials are considered contaminated and must be handled as hazardous waste. |
| Waste Accumulation | Store in designated Satellite Accumulation Areas (SAAs).[6] | Follow institutional limits for the volume of waste stored in the lab before it is collected by Environmental Health and Safety (EHS). |
Detailed Protocol for the Disposal of this compound
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste, from the point of generation to its final removal from the laboratory.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated paper towels, gloves) in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a compatible, leak-proof container with a secure cap. The container must be appropriate for the solvents used.
-
Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[4]
3. Labeling of Waste Containers:
-
All waste containers must be accurately and clearly labeled.[6] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS number "1093082-54-2"
-
An indication of the hazards (e.g., "Toxic")
-
The approximate concentration and volume of the contents
-
The date the waste was first added to the container
-
4. Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area within the laboratory.[6]
-
Ensure containers are kept closed except when adding waste.
-
Store in secondary containment to prevent spills.
-
Segregate from incompatible materials.
5. Requesting Waste Pickup:
-
Once a waste container is full or has been in storage for the maximum allowable time according to your institution's policy, request a pickup from your institution's Environmental Health and Safety (EHS) department or licensed hazardous waste contractor.[6][7]
-
Do not transport hazardous waste outside of your laboratory.
6. Decontamination of Empty Containers:
-
The original container of this compound must be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the defaced, empty container may be disposed of in the regular trash or recycling, as per institutional guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel and minimizes environmental impact. Always prioritize consulting the specific Safety Data Sheet and your institution's established protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 化合物 this compound|T62138|TargetMol - ChemicalBook [chemicalbook.com]
- 3. Safe Chemical Waste Disposal [fishersci.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. "Comprehensive Guide to Safe Disposal of Expired Laboratory... [ryzechemie.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
